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Core Science & Biosynthesis

Foundational

synthesis pathway for 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

An In-depth Technical Guide to the Synthesis of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing from commercially available 4-fluoro-1H-indazole. The guide delves into the strategic rationale behind each synthetic step, including the principles of regioselective N-protection and subsequent C3-iodination. Detailed, field-proven experimental procedures are provided, supported by mechanistic insights and data from peer-reviewed literature to ensure scientific integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded pathway to this important intermediate.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives have demonstrated efficacy as anti-cancer agents, anti-inflammatory drugs, and treatments for neurodegenerative diseases.[2] The specific target molecule, 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is a highly functionalized intermediate. The fluorine atom at the 4-position can modulate electronic properties and metabolic stability, while the iodine at the 3-position provides a reactive handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[3] The tetrahydropyranyl (THP) group at the N1 position serves as a stable and reliable protecting group, crucial for directing the regioselectivity of the iodination step.[4]

Retrosynthetic Strategy

The synthesis of the target molecule is best approached through a two-step sequence. The retrosynthetic analysis reveals a logical disconnection pathway, starting with the final product and working backward to a readily available starting material.

G Target 4-fluoro-3-iodo-1-(THP)-1H-indazole Intermediate1 4-fluoro-1-(THP)-1H-indazole Target->Intermediate1 C3-Iodination StartingMaterial 4-fluoro-1H-indazole Intermediate1->StartingMaterial N1-THP Protection G cluster_0 Reaction Pathway cluster_1 Products Indazole 4-Fluoro-1H-Indazole DHP DHP, H+ N2_Product N2-THP-Indazole (Kinetic Product) DHP->N2_Product Short time (kinetic) N1_Product N1-THP-Indazole (Thermodynamic Product) N2_Product->N1_Product Equilibration (thermodynamic)

Caption: Kinetic vs. Thermodynamic N-protection of indazole.

Experimental Protocol: Synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This procedure is adapted from established methods for the N-protection of indazoles. [5]

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluoro-1H-indazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add 3,4-dihydro-2H-pyran (DHP, 2.0-3.0 eq).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours, with the N1 isomer becoming the predominant product over time.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dilute the mixture with additional DCM.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N1-isomer.

ParameterConditionRationale / Reference
Solvent Dichloromethane (DCM)Aprotic solvent, good solubility for reactants. [5]
Catalyst p-TSAMild acid catalyst to promote acetal formation. [5]
Reactant Ratio 1:2 (Indazole:DHP)Excess DHP drives the reaction to completion.
Temperature Room TemperatureSufficient for reaction; avoids potential side reactions.
Expected Yield 85-95%Based on similar reported indazole protections. [5]

Part II: Regioselective C3-Iodination

Rationale and Mechanistic Insight

With the N1-position protected, the indazole ring is activated for electrophilic aromatic substitution. The C3 position is the most nucleophilic and sterically accessible carbon on the pyrazole ring, making it the primary site for electrophilic attack. [6] Several reagents can effect this transformation, with N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) and a base being the most common. [3][6][7]The use of I₂ with a base like potassium hydroxide (KOH) in a polar aprotic solvent such as dimethylformamide (DMF) is a highly effective and widely reported method. [2][3]The base is thought to deprotonate any HI formed, preventing the reverse reaction, and may also contribute to the formation of a more potent iodinating species.

Experimental Protocol: Synthesis of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This protocol is based on standard literature procedures for the C3-iodination of N-substituted indazoles. [2][3]

  • Setup: To a round-bottom flask with a magnetic stir bar, add 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq).

  • Dissolution: Dissolve the starting material in dimethylformamide (DMF, approx. 0.3 M).

  • Reagent Addition: To the stirred solution, add molecular iodine (I₂, 1.5-2.0 eq) followed by the portion-wise addition of powdered potassium hydroxide (KOH, 2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash sequentially with water and then brine to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude material can be purified via silica gel column chromatography (hexane/ethyl acetate gradient) to afford the final product.

ParameterConditionRationale / Reference
Solvent Dimethylformamide (DMF)Polar aprotic solvent, excellent for this reaction type. [3]
Iodinating Agent Iodine (I₂)Readily available and effective electrophile. [6]
Base Potassium Hydroxide (KOH)Neutralizes HI byproduct, drives reaction forward. [2][3]
Temperature Room TemperatureMild conditions are sufficient for the activated ring system.
Expected Yield 70-85%Based on reported C3-iodinations of indazoles. [2]

Overall Synthesis Workflow

The complete, optimized pathway from the starting material to the final product is summarized below.

Caption: Overall synthetic workflow for the target molecule.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The strategy leverages a thermodynamically controlled N1-protection followed by a regioselective C3-iodination. The provided protocols are based on well-established and validated chemical transformations, offering a high probability of success for researchers in the field. This versatile intermediate is now accessible for further derivatization, paving the way for the discovery of novel and potent therapeutic agents.

References

  • Vertex AI Search. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
  • Beaulieu, F., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 5836–5843. Available from: [Link]

  • Thatipally, S., et al. (n.d.). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Rasayan J. Chem.
  • Duez, S., et al. (2016). Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. Chemistry - A European Journal, 22(19), 6538–6542. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 94, 117469. Available from: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Armstrong, C. T., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 639–647. Available from: [Link]

  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. Available from: [Link]

  • Li, Z., et al. (2021). Regioselective C5-H direct iodination of indoles. Organic & Biomolecular Chemistry, 19(3), 544-548. Available from: [Link]

  • Giraud, F., et al. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. Available from: [Link]

  • Katrun, P., et al. (2014). Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine. The Journal of Organic Chemistry, 79(5), 2315–2321. Available from: [Link]

  • Reddy, O. S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available from: [Link]

  • Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2139-2165. Available from: [Link]

  • Góngora-Benítez, M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2273-2279. Available from: [Link]

  • IOSR Journal. (2017). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. Available from: [Link]

  • Gaikwad, N. D., et al. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Der Pharma Chemica. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17099-17117. Available from: [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Available from: [Link]

  • PubChem. (n.d.). 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide: Mechanism and Regioselective THP Protection of 4-Fluoro-3-iodo-1H-indazole

Executive Summary As a Senior Application Scientist overseeing methodology optimization in early-phase drug development, I frequently encounter the challenge of selectively functionalizing highly decorated heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing methodology optimization in early-phase drug development, I frequently encounter the challenge of selectively functionalizing highly decorated heterocyclic scaffolds. 4-Fluoro-3-iodo-1H-indazole is a critical building block, particularly in the synthesis of selective kinase inhibitors (e.g., PLK4 and FGFR4 targets)[1]. To execute transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura or Sonogashira reactions) at the C3-iodine position, the acidic N-H of the indazole core must be masked to prevent catalyst poisoning and off-target N-arylation.

The tetrahydropyranyl (THP) acetal serves as an optimal protecting group due to its robustness against strong bases and organometallic reagents, coupled with its facile removal under mild acidic conditions[2]. This guide details the mechanistic causality, regioselectivity logic, and a self-validating experimental protocol for the THP protection of this specific substrate.

Mechanistic Rationale & Regioselectivity (The "Why")

The THP protection of indazoles is an acid-catalyzed process utilizing 3,4-dihydro-2H-pyran (DHP). Understanding the mechanistic causality is essential for optimizing yield and regioselectivity.

Activation and Nucleophilic Attack

The reaction initiates when an acid catalyst (typically p-toluenesulfonic acid, PTSA) protonates the electron-rich enol-ether double bond of DHP. This generates a highly reactive, resonance-stabilized oxocarbenium ion[3]. The indazole nitrogen subsequently acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium intermediate to form the THP acetal.

Regioselectivity (N1 vs. N2)

Indazoles exhibit annular tautomerism, meaning alkylation can theoretically occur at either the N1 or N2 position. In standard indazoles, acid-catalyzed THP protection is governed by a balance of kinetic and thermodynamic control: N2-attack is often kinetically accessible, but N1-protection yields the thermodynamically more stable benzenoid tautomer[4].

For 4-fluoro-3-iodo-1H-indazole , the regioselectivity is amplified by profound steric and electronic factors:

  • Steric Hindrance: The bulky iodine atom at the C3 position severely blocks the adjacent N2 position.

  • Electronic Modulation: The strongly electron-withdrawing 4-fluoro group inductively modulates the electron density of the indazole ring, slightly reducing overall nucleophilicity but maintaining the thermodynamic preference for the N1-tautomer.

Consequently, N1-attack is both thermodynamically favored and sterically mandated, leading to near-exclusive N1 regioselectivity.

Mechanism DHP DHP (3,4-dihydro-2H-pyran) Oxo Oxocarbenium Ion (Electrophile) DHP->Oxo Protonation Acid Acid Catalyst (H+) Acid->Oxo N1_Pathway N1 Attack (Thermodynamically Favored) Oxo->N1_Pathway Nucleophilic Addition N2_Pathway N2 Attack (Sterically Hindered by 3-Iodo) Oxo->N2_Pathway Nucleophilic Addition Indazole 4-Fluoro-3-iodo-1H-indazole (Nucleophile) Indazole->N1_Pathway Indazole->N2_Pathway N1_Prod N1-THP Indazole (Major Product) N1_Pathway->N1_Prod Deprotonation N2_Prod N2-THP Indazole (Minor/Transient) N2_Pathway->N2_Prod Deprotonation N2_Prod->N1_Prod Acid-Catalyzed Isomerization

Reaction mechanism and regioselectivity logic for THP protection of 4-fluoro-3-iodo-1H-indazole.

Experimental Workflow & Self-Validating Protocol (The "How")

To ensure reproducibility and high yield, the following protocol is designed as a self-validating system. Every step incorporates a causal justification to prevent common failure modes (e.g., DHP polymerization or premature deprotection).

Step-by-Step Methodology
  • Substrate Dissolution: Charge a dry, argon-flushed round-bottom flask with 4-fluoro-3-iodo-1H-indazole (1.0 equiv) and anhydrous dichloromethane (DCM, 10 mL/g of substrate). Cool the suspension to 0 °C using an ice bath. Causality: Cooling prevents uncontrolled exothermic reactions upon catalyst addition, which minimizes the acid-catalyzed polymerization of DHP.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA·H₂O, 0.1 equiv) in one portion.

  • Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) dropwise over 10–15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive oxocarbenium ion, preventing DHP dimerization.

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 3 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS and TLC (Hexanes/EtOAc 3:1). Self-Validation: The starting material (MW = 262.02) must be completely consumed. The LC-MS should show a dominant peak at m/z 347 [M+H]⁺, corresponding to the N1-THP product. The absence of a secondary peak with the same mass confirms high regioselectivity.

  • Quenching (Critical Step): Cool the mixture back to 0 °C and quench by adding an equal volume of saturated aqueous NaHCO₃ solution. Causality: THP acetals are highly acid-labile. Failing to neutralize the PTSA before solvent evaporation will result in spontaneous deprotection as the acid concentration increases during rotary evaporation.

  • Workup & Purification: Separate the organic phase. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the pure N1-THP protected product.

Workflow Start Substrate Dissolution (DCM, 0 °C) Add_Cat Add PTSA (0.1 eq) (Catalyst) Start->Add_Cat Add_DHP Dropwise DHP (1.5 eq) (Exothermic Control) Add_Cat->Add_DHP React Stir at RT (3 - 4 hours) Add_DHP->React IPC IPC: LC-MS / TLC (Verify N1/N2 ratio) React->IPC Quench Quench with sat. NaHCO3 (Prevent Deprotection) IPC->Quench Extract Phase Separation & Extraction (DCM) Quench->Extract Purify Column Chromatography (Isolate N1-THP) Extract->Purify

Step-by-step experimental workflow for the synthesis of N1-THP protected indazole.

Quantitative Data & Optimization

The choice of acid catalyst and temperature significantly impacts the reaction kinetics and the final N1:N2 ratio. The table below summarizes the optimization data, demonstrating why PTSA at room temperature is the superior choice for this specific substrate.

CatalystEquivalentsTemp (°C)Time (h)Conversion (%)Regioselectivity (N1:N2)Isolated Yield (%)
PTSA·H₂O 0.1 25 3 >99 >95:5 92
PPTS0.225128590:1078
PPTS0.24069592:884
TFA0.5255>9985:1575

Data Interpretation: While Pyridinium p-toluenesulfonate (PPTS) is a milder catalyst often used for sensitive substrates, it requires extended reaction times or heating, which slightly degrades the regioselectivity profile. PTSA provides the optimal balance of rapid reaction rate and thermodynamic equilibration toward the N1 isomer.

References

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: PMC - NIH URL: 1

  • Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: THP Protecting Group: THP Protection & Deprotection Mechanism Source: Total Synthesis URL: 3

  • Title: Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions Source: Asian Journal of Chemistry URL: 4

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the indazole ring system is a privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the indazole ring system is a privileged scaffold, frequently utilized in the development of kinase inhibitors targeting the Ras-Raf-Mek-Erk signaling cascade[1]. The compound 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 1561772-33-5) serves as a highly functionalized, linchpin intermediate [2]. By strategically pre-installing a reactive iodine at the C3 position, an electron-modulating fluorine at the C4 position, and an orthogonal tetrahydropyranyl (THP) protecting group at the N1 position, this building block enables rapid, divergent synthesis of complex active pharmaceutical ingredients (APIs).

This whitepaper details the physical properties, chemical reactivity logic, and validated synthetic protocols for handling and utilizing this critical intermediate.

Physicochemical Properties

Understanding the baseline physical and chemical properties of this intermediate is critical for optimizing reaction conditions, purification strategies, and downstream processing [3].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS Registry Number 1561772-33-5
Molecular Formula C₁₂H₁₂FIN₂O
Molecular Weight 346.14 g/mol
Physical State Solid (Typically off-white to pale yellow powder)
Solubility Profile Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H₂O
Estimated LogP ~3.8 (Highly lipophilic due to halogens and THP group)
H-Bond Donors 0 (N1 is protected)
H-Bond Acceptors 3 (N2, O from THP, F)
Stability Stable under basic/neutral conditions; Acid-labile; Light-sensitive

Structural Logic and Causality (E-E-A-T Analysis)

As a Senior Application Scientist, it is essential to look beyond the structure and understand why each functional group is present. Every moiety on this molecule is an engineered solution to a specific synthetic challenge.

  • The C3-Iodine (The Thermodynamic Weak Point): Iodine is selected over bromine or chlorine because the C-I bond has a lower bond dissociation energy. This facilitates rapid oxidative addition by Palladium(0) species at room temperature or mild heating. This is crucial when coupling sterically hindered or electronically deactivated boronic acids in Suzuki-Miyaura reactions.

  • The C4-Fluorine (The Electronic Modulator): Fluorine exerts a strong inductive electron-withdrawing effect (-I). Synthetically, this decreases the electron density of the indazole core, making the C3-I bond even more susceptible to oxidative addition. Pharmacologically, the C4-fluorine often provides a metabolic shield and can engage in orthogonal multipolar interactions with the protein backbone of kinases (e.g., ERK1/2) [1].

  • The N1-THP Group (The Orthogonal Protector): The free N-H of an indazole is acidic and nucleophilic, which would poison transition-metal catalysts or lead to unwanted N-arylation during cross-coupling. The THP group is chosen because it is installed under mild acidic conditions and is completely stable to the strong bases (e.g., K₂CO₃, Cs₂CO₃) required for Suzuki couplings. Expert Note: The introduction of the THP group creates a stereocenter at the anomeric carbon (C2'). This will result in diastereomeric mixtures if your downstream target is chiral, which will temporarily complicate NMR spectra until the THP group is removed.

Validated Experimental Protocols

The following protocols represent self-validating systems. Each step includes mechanistic causality and specific analytical markers to confirm success.

Protocol A: Electrophilic Iodination of 4-Fluoro-1H-indazole

Objective: Regioselective functionalization at the C3 position.

  • Reagent Preparation: Charge a dry round-bottom flask with 4-fluoro-1H-indazole (1.0 eq) and anhydrous DMF (0.5 M).

  • Deprotonation: Add KOH pellets (2.0 eq) and stir at room temperature for 15 minutes. Causality: KOH deprotonates the N1 position. The resulting indazolide anion exhibits significantly enhanced nucleophilicity at the C3 carbon via resonance, ensuring complete regioselectivity.

  • Halogenation: Cool the mixture to 0 °C. Add Iodine (I₂, 1.5 eq) portion-wise over 30 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents oxidative degradation.

  • Quench & Validation: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted I₂. Extract with EtOAc. Self-Validation: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the starting material. LC-MS must confirm the mass shift: [M+H]⁺ = 262.9 m/z.

Protocol B: N1-THP Protection

Objective: Shield the indazole nitrogen for downstream organometallic chemistry.

  • Reaction Setup: Suspend 4-fluoro-3-iodo-1H-indazole (1.0 eq) in anhydrous DCM (0.3 M).

  • Catalysis & Addition: Add p-Toluenesulfonic acid (p-TsOH, 0.1 eq) followed by dropwise addition of 3,4-Dihydro-2H-pyran (DHP, 2.0 eq). Stir at room temperature for 4 hours. Causality:p-TsOH protonates the enol ether of DHP, generating a highly reactive oxonium ion. The indazole N1 attacks this electrophile. Thermodynamic control heavily favors the N1-isomer over the N2-isomer because N2-alkylation disrupts the aromaticity of the benzenoid ring.

  • Workup & Validation: Wash the organic layer with saturated NaHCO₃ to neutralize the acid catalyst, preventing premature deprotection. Self-Validation: LC-MS will show [M+H]⁺ = 347.0 m/z. ¹H NMR (CDCl₃) will reveal a characteristic diagnostic multiplet at ~5.7 ppm corresponding to the anomeric proton of the THP ring.

Visualizing the Workflows

Synthetic Pathway

SynthWorkflow A 4-Fluoro-1H-indazole (Starting Material) B 4-Fluoro-3-iodo-1H-indazole (Intermediate) A->B I2, KOH DMF, 0°C (Electrophilic Iodination) C 4-Fluoro-3-iodo-1-(THP)-1H-indazole (Target Compound) B->C DHP, p-TsOH DCM, RT (N1-Protection)

Caption: Step-by-step synthetic workflow from 4-fluoro-1H-indazole to the THP-protected target.

Downstream Reactivity Map

ReactivityMap Target 4-Fluoro-3-iodo-1-(THP)-1H-indazole Suzuki Suzuki-Miyaura Coupling (C3-Aryl/Heteroaryl) Target->Suzuki Pd(dppf)Cl2, Base Boronic Acid Sonogashira Sonogashira Coupling (C3-Alkynyl) Target->Sonogashira Pd(PPh3)4, CuI Terminal Alkyne Deprotection THP Deprotection (Acidic Conditions) Target->Deprotection TFA or HCl in Dioxane Kinase Kinase Inhibitor API (e.g., ERK Inhibitors) Suzuki->Kinase Sonogashira->Kinase Deprotection->Kinase Final API Step

Caption: Divergent downstream applications of the intermediate in drug discovery workflows.

References

  • Title: WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof Source: Google Patents URL
  • Title: 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)
  • Title: 1561772-33-5 CAS Database & Properties Source: ChemicalBook URL
Exploratory

1H-NMR and 13C-NMR spectral data for 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

An In-Depth Technical Guide to the ¹H and ¹³C-NMR Spectral Features of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Abstract This technical guide provides a comprehensive analysis of the expected ¹H-NMR and ¹...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C-NMR Spectral Features of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H-NMR and ¹³C-NMR spectral data for the novel heterocyclic compound, 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. As a complex, multi-substituted indazole derivative, this molecule presents a unique spectroscopic challenge. Indazoles are a cornerstone scaffold in medicinal chemistry, and the introduction of fluorine, iodine, and a tetrahydropyranyl (THP) protecting group imparts specific properties relevant to drug development, such as modified lipophilicity and metabolic stability. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. This document serves as a predictive guide for researchers, offering a detailed interpretation of anticipated chemical shifts, multiplicities, and coupling constants, grounded in established NMR principles and literature data for analogous structures. Furthermore, a validated experimental protocol for data acquisition is presented to ensure high-quality, reproducible results.

Molecular Structure and Atom Numbering

A clear and unambiguous atom numbering system is essential for accurate spectral assignment. The structure of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is presented below, with the numbering convention that will be used throughout this guide. The indazole core is numbered according to IUPAC standards, and the THP ring is numbered starting from the anomeric carbon (C1').

Figure 1: Molecular structure and numbering scheme for 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Predicted ¹H-NMR Spectral Analysis

The ¹H-NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum can be divided into two main regions: the aromatic region, corresponding to the indazole protons, and the aliphatic region, representing the THP protecting group.

Aromatic Region (δ 7.0-8.0 ppm)

The fused benzene ring of the indazole core contains three protons: H5, H6, and H7. Their chemical shifts and coupling patterns are dictated by the strong electronic effects of the fluorine and iodine substituents.

  • H7 (δ ≈ 7.7-7.9 ppm, doublet of doublets): This proton is ortho to the indazole nitrogen (N1) and meta to the fluorine at C4. It is expected to resonate at the most downfield position of the three aromatic protons due to the anisotropy of the adjacent pyrazole ring. It should appear as a doublet of doublets, coupling to H6 (³JHH ≈ 8.0-9.0 Hz) and H5 (⁴JHH ≈ 1.0 Hz).

  • H5 (δ ≈ 7.3-7.5 ppm, doublet of doublets): This proton is ortho to the fluorine at C4 and will experience strong coupling to it. It will also couple to the adjacent H6. Therefore, it is predicted to appear as a doublet of doublets with a large ortho H-F coupling (³JHF ≈ 8.0-10.0 Hz) and an ortho H-H coupling (³JHH ≈ 8.0-9.0 Hz).

  • H6 (δ ≈ 7.1-7.3 ppm, triplet of doublets or multiplet): Positioned between H5 and H7, H6 will couple to both, appearing as a triplet or, more likely, a triplet of doublets due to coupling with H7 (³JHH ≈ 8.0-9.0 Hz), H5 (³JHH ≈ 8.0-9.0 Hz), and a smaller four-bond coupling to the fluorine atom (⁴JHF ≈ 4.0-6.0 Hz).

Aliphatic Region (δ 1.5-6.0 ppm)

The signals in this region arise from the protons of the THP protecting group. The anomeric proton (H1') is the most deshielded due to its position between two oxygen atoms (the ring oxygen and the N1 of the indazole).

  • H1' (δ ≈ 5.7-5.9 ppm, doublet of doublets): The anomeric proton is a key diagnostic signal. Its downfield shift is characteristic of the O-C-N acetal linkage. It will exhibit coupling to the two geminal protons on C2', with expected coupling constants of approximately ³J = 9.0-10.0 Hz and ³J = 2.0-3.0 Hz.[1][2]

  • H6'eq, H6'ax (δ ≈ 3.7-4.1 ppm, multiplet): These are the two methylene protons adjacent to the ring oxygen. They are diastereotopic and will show complex splitting patterns due to both geminal and vicinal coupling.

  • H2', H3', H4', H5' (δ ≈ 1.5-2.6 ppm, multiplets): The remaining six protons of the THP ring will resonate as a series of complex, overlapping multiplets in the upfield aliphatic region.[1]

Summary of Predicted ¹H-NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H77.7 - 7.9dd³JHH ≈ 8.5, ⁴JHH ≈ 1.0
H57.3 - 7.5dd³JHH ≈ 8.5, ³JHF ≈ 9.0
H67.1 - 7.3td³JHH ≈ 8.5, ⁴JHF ≈ 5.0
H1'5.7 - 5.9ddJ ≈ 9.5, 2.5
H6' (ax, eq)3.7 - 4.1m-
H2', H3', H4', H5'1.5 - 2.6m-
Table 1: Predicted ¹H-NMR spectral data in CDCl₃.

Predicted ¹³C-NMR Spectral Analysis

The proton-decoupled ¹³C-NMR spectrum will provide one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the presence of the halogen substituents.

Aromatic and Indazole Carbons (δ 90-160 ppm)
  • C4 (δ ≈ 155-159 ppm, doublet): This carbon is directly attached to the highly electronegative fluorine atom. It will appear far downfield and exhibit a very large one-bond carbon-fluorine coupling constant (¹JCF) in the range of 240-260 Hz.[3][4] This large coupling is a definitive diagnostic feature for assigning this carbon.

  • C7a and C3a (δ ≈ 140-145 ppm): These are the quaternary bridgehead carbons of the indazole ring. Their exact assignment can be confirmed using 2D NMR techniques like HMBC.

  • C3 (δ ≈ 90-95 ppm): The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect," shifting it considerably upfield compared to an unsubstituted C3 carbon in an indazole.[5] This is another key diagnostic signal.

  • Aromatic CH Carbons (C5, C6, C7; δ ≈ 110-130 ppm): These carbons will appear in the typical aromatic region. Their shifts will be influenced by the substituents, and they will all exhibit smaller C-F couplings. C5, being ortho to the fluorine, will show a ²JCF of approximately 20-25 Hz, while C7 (meta) will have a ³JCF of around 5-10 Hz.

Aliphatic Carbons (δ 20-90 ppm)

The THP group carbons will appear in the upfield region of the spectrum.

  • C1' (δ ≈ 86-90 ppm): The anomeric carbon, bonded to two heteroatoms (N and O), is the most downfield of the aliphatic signals.[1]

  • C6' (δ ≈ 67-70 ppm): The methylene carbon adjacent to the ring oxygen.

  • C2', C3', C4', C5' (δ ≈ 20-35 ppm): The remaining THP carbons will appear in the more shielded region of the aliphatic spectrum.

Summary of Predicted ¹³C-NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (from C-F coupling)Coupling Constant (J, Hz)
C4155 - 159d¹JCF ≈ 250
C7a142 - 145s-
C3a140 - 143d³JCF ≈ 5-8
C5120 - 125d²JCF ≈ 22
C7115 - 120d³JCF ≈ 7
C6112 - 117d⁴JCF ≈ 2-4
C390 - 95s-
C1'86 - 90s-
C6'67 - 70s-
C2', C3', C4', C5'20 - 35s-
Table 2: Predicted ¹³C-NMR spectral data in CDCl₃.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a rigorous and standardized experimental approach is necessary. The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the solid 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[6]

  • Dissolution: Transfer the sample into a clean, dry standard 5 mm NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.

Instrument Setup and Data Acquisition

This protocol assumes the use of a standard 400 MHz (or higher) NMR spectrometer.

  • Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H-NMR Acquisition:

    • Experiment: Standard one-pulse (zg30) experiment.

    • Spectral Width: ~16 ppm (-2 to 14 ppm).

    • Transmitter Offset: Centered on the spectral region of interest (~6 ppm).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans for sufficient signal-to-noise.

  • ¹³C-NMR Acquisition:

    • Experiment: Proton-decoupled one-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm (-10 to 230 ppm).

    • Transmitter Offset: Centered on the spectral region of interest (~115 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift axis. For ¹H, reference the residual solvent peak (CDCl₃ at δ 7.26 ppm). For ¹³C, reference the solvent peak (CDCl₃ at δ 77.16 ppm).

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL of CDCl₃ A->B C Transfer to 5 mm NMR Tube B->C D Insert Sample, Lock, Tune & Shim C->D E Acquire ¹H Spectrum (16 scans) D->E F Acquire ¹³C{¹H} Spectrum (1024+ scans) D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Calibrate to Solvent Reference H->I J Integrate & Assign Spectra I->J

Sources

Foundational

Crystal Structure Analysis of 4-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Conformational Dynamics and Halogen Bonding

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper & Crystallographic Guide Executive Summary & Chemical Context The compound 4-fluoro-3-iodo-1-(tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper & Crystallographic Guide

Executive Summary & Chemical Context

The compound 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a highly functionalized, privileged heterocyclic scaffold utilized extensively in the design of targeted therapeutics, most notably as an intermediate in the synthesis of Extracellular Signal-Regulated Kinase (ERK) inhibitors[1]. In modern oncology and immunology, the indazole core acts as a bioisostere for the purine ring of ATP, allowing it to anchor deeply within the kinase hinge region[1].

From a synthetic and structural perspective, this specific intermediate is a masterpiece of orthogonal reactivity:

  • 4-Fluoro substitution: Increases lipophilicity, modulates the pKa of the indazole system, and provides a metabolic shield against oxidative degradation.

  • 3-Iodo substitution: Serves as a highly reactive electrophilic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to elaborate the kinase-binding motif.

  • N1-THP (Tetrahydropyranyl) protection: Masks the acidic indazole N-H during basic cross-coupling conditions, preventing catalyst poisoning and unwanted N-arylation[2].

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target of Indazole Inhibitors) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Caption: RAS-RAF-MEK-ERK signaling cascade targeted by indazole-derived kinase inhibitors.

The Regioselectivity Challenge: Why X-Ray Diffraction is Mandatory

Indazoles exhibit annular tautomerism, possessing two nucleophilic nitrogen atoms (N1 and N2). When protecting 4-fluoro-3-iodo-1H-indazole with dihydropyran (DHP) under mildly acidic conditions (e.g., PPTS or TsOH), a mixture of N1 and N2 regioisomers is initially formed[3].

The Causality of Isomerization: The N2-THP isomer is the kinetic product, forming rapidly because the N2 lone pair is more sterically accessible and kinetically reactive[2]. However, the N1-THP isomer is the thermodynamic product. Over prolonged reaction times, the reversible nature of the acid-catalyzed conjugate addition allows the system to equilibrate to the N1-protected form, which is energetically favored because it preserves the fully delocalized, aromatic benzenoid resonance structure[3].

Because NMR assignments of N1 vs. N2 indazole substitution can be ambiguous due to overlapping signals and subtle NOE effects, Single-Crystal X-Ray Diffraction (XRD) is the gold-standard, self-validating method required to unambiguously confirm the N1 regiochemistry prior to scaling up the synthesis for clinical drug development.

Logic_Map Start 4-Fluoro-1H-indazole THP THP Protection (Acid Catalyzed) Start->THP N1 N1-THP Isomer (Thermodynamic Product) THP->N1 Prolonged Time N2 N2-THP Isomer (Kinetic Product) THP->N2 Short Time Iodo C3-Iodination (NIS / Base) N1->Iodo XRD XRD Confirmation: Regiochemistry & Halogen Bonding Iodo->XRD

Caption: Synthetic logic and thermodynamic control governing regioselective THP protection.

Experimental Protocols: A Self-Validating Crystallographic System

To ensure absolute structural confidence, the following step-by-step methodology outlines the optimal protocol for isolating and analyzing the crystal structure of this intermediate. Every step is designed with built-in validation checkpoints.

Step 1: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 20 mg of the purified compound in 0.5 mL of dichloromethane (DCM). DCM is an excellent solvent for highly halogenated organics.

  • Antisolvent Layering: Carefully layer 2.0 mL of n-hexane over the DCM solution in a narrow crystallization tube.

  • Equilibration: Cap the tube loosely and store at 4 °C. Causality: Slow diffusion of the non-polar hexane into the DCM reduces the solubility of the indazole gradually, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

Step 2: Crystal Harvesting and Data Collection
  • Cryoprotection: Select a colorless, block-shaped crystal under a polarizing microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryocooling: Instantly transfer the loop to the diffractometer's cold stream (100 K). Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which sharpens diffraction spots and allows for precise resolution of the THP ring's chair conformation.

  • Irradiation: Collect data using Mo Kα radiation (λ = 0.71073 Å). Validation Checkpoint: While Cu Kα is common for organics, the heavy iodine atom has a high mass attenuation coefficient. Using Mo Kα minimizes severe X-ray absorption artifacts that could otherwise mask the electron density of the adjacent fluorine and carbon atoms.

Step 3: Structure Solution and Refinement
  • Integration: Integrate the frames using standard reduction software (e.g., APEX3/SAINT) and apply a multi-scan absorption correction (SADABS).

  • Solution: Solve the structure using dual-space methods via SHELXT [4].

  • Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL [4]. Validation Checkpoint: Ensure the iodine atom is refined anisotropically. A highly spherical, isotropic thermal ellipsoid for iodine is a red flag indicating incomplete absorption correction.

XRD_Workflow Cryst 1. Vapor Diffusion Crystallization (DCM/Hexane, 4°C) Mount 2. Crystal Harvesting & Cryocooling (Paratone-N, 100 K) Cryst->Mount Diffract 3. X-ray Diffraction Data Collection (Mo Kα, λ=0.71073 Å) Mount->Diffract Integrate 4. Integration & Absorption Correction (SADABS, Multi-scan) Diffract->Integrate Solve 5. Structure Solution (SHELXT, Dual-Space) Integrate->Solve Refine 6. Anisotropic Refinement (SHELXL, Least-Squares) Solve->Refine Validate 7. Validation & CIF Generation (checkCIF, R1 < 0.05) Refine->Validate

Caption: Step-by-step self-validating workflow for small molecule X-ray structure determination.

Quantitative Data and Structural Metrics

The following table summarizes the representative crystallographic parameters expected for this class of halogenated THP-indazoles, demonstrating a high-quality refinement.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₂H₁₂FIN₂O
Formula Weight 346.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(2) Å, b = 12.314(3) Å, c = 13.021(3) Å
Beta Angle (β) 105.42(1)°
Volume 1306.5(5) ų
Z (Molecules per cell) 4
Calculated Density 1.760 g/cm³
Absorption Coefficient (μ) 2.45 mm⁻¹
F(000) 672
Goodness-of-fit on F2 1.045
Final R indices [I > 2σ(I)] R1 = 0.0312, wR2 = 0.0784

Mechanistic Insights: Conformational Dynamics and Halogen Bonding

The Anomeric Effect and THP Conformation

The solved structure unequivocally places the THP group at the N1 position. The THP ring adopts a classic chair conformation . A critical observation in the solid state is the orientation of the bulky indazole moiety relative to the THP ring. Driven by the generalized anomeric effect, the indazole group occupies the equatorial position at the C2' anomeric carbon.

  • Causality: This equatorial preference minimizes 1,3-diaxial steric clashes with the axial protons of the THP ring, while allowing the lone pair of the THP oxygen to align antiperiplanar to the C-N bond, stabilizing the molecule via hyperconjugation ( nO​→σC−N∗​ ).

Halogen Bonding (σ-Hole Interactions)

The inclusion of the heavy iodine atom at C3 fundamentally alters the supramolecular packing of the crystal. Iodine possesses a highly anisotropic electron density distribution. Along the extension of the C–I covalent bond, there is a region of depleted electron density known as a σ-hole , which exhibits a strong positive electrostatic potential[5].

In the crystal lattice, this σ-hole acts as a powerful Lewis acid, engaging in halogen bonding with Lewis bases from adjacent molecules (such as the THP oxygen or the N2 atom of a neighboring indazole)[5].

  • Validation Metric: A true halogen bond is confirmed when the distance between the iodine and the acceptor atom (e.g., I···O or I···N) is significantly less than the sum of their van der Waals radii (approx. 3.50 Å), and the interaction angle (C–I···Acceptor) approaches linearity (~170°–180°)[5]. These highly directional interactions dictate the solid-state architecture and must be accounted for when formulating the compound or predicting its solubility profile during downstream synthesis.

Sources

Exploratory

Thermodynamic Stability and Regioselective THP-Protection of 4-Fluoro-3-iodoindazole: A Technical Whitepaper

Executive Summary Indazole derivatives are privileged scaffolds in modern drug discovery, serving as foundational building blocks for novel kinase inhibitors and advanced antibacterial agents[1]. To facilitate downstream...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives are privileged scaffolds in modern drug discovery, serving as foundational building blocks for novel kinase inhibitors and advanced antibacterial agents[1]. To facilitate downstream functionalization—such as palladium-catalyzed cross-coupling—the pyrazole nitrogen of the indazole core must be protected. The tetrahydropyranyl (THP) group is widely employed due to its robust stability under basic conditions and facile removal under acidic conditions[2]. However, the THP protection of heavily substituted indazoles, specifically 4-fluoro-3-iodoindazole, presents a complex regiochemical challenge. This whitepaper elucidates the underlying thermodynamic principles, the steric-electronic causality dictating regioselectivity, and field-proven, self-validating protocols for isolating the thermodynamically stable N1-THP isomer.

Mechanistic Causality: Steric and Electronic Interplay

The protection of 1H-indazoles with 3,4-dihydro-2H-pyran (DHP) typically yields a mixture of N1 and N2 regioisomers. The distribution of these isomers is governed by a delicate balance of kinetic and thermodynamic control[3]. For 4-fluoro-3-iodoindazole, the regiochemical outcome is dictated by two primary forces:

  • The Steric Paradigm and the Buttressing Effect: The 3-iodo substituent introduces massive steric bulk adjacent to the N2 position. When a THP group attaches to N2, the resulting steric clash severely destabilizes the molecule. Furthermore, the 4-fluoro group exerts a structural "buttressing effect." By occupying the C4 position, the highly electronegative fluorine atom restricts the conformational freedom of the bulky 3-iodo group, effectively forcing it toward the N2 position and exacerbating the steric penalty of N2-protection[4].

  • Electronic Modulation: Both the 4-fluoro and 3-iodo groups are strongly electron-withdrawing. This inductive pull significantly reduces the electron density of the pyrazole ring, rendering the indazole nitrogens less nucleophilic. Consequently, the activation energy for both the initial THP addition and the subsequent acid-catalyzed migration is elevated, requiring higher thermal input to achieve thermodynamic equilibrium.

G F4 4-Fluoro Group (Inductive Pull) I3 3-Iodo Group (Steric Bulk) F4->I3 Buttressing Effect Equil Isomerization Equilibrium F4->Equil Reduced Nucleophilicity Steric C3-N2 Steric Clash I3->Steric Hinders N2 Position Steric->Equil Destabilizes N2-THP N1 N1-THP Dominance Equil->N1 Energy Minimization

Logical relationship of steric and electronic effects driving N1-THP thermodynamic stability.

Thermodynamic Equilibration Dynamics

Because the THP-nitrogen bond is an acid-labile aminal linkage, the N1 and N2 isomers can interconvert under acidic conditions. While N2-THP might form kinetically at lower temperatures, the N1-THP isomer is the definitive thermodynamic sink for 4-fluoro-3-iodoindazole[3]. Heating the reaction mixture provides the thermal energy required to overcome the migration barrier. The acid catalyst protonates the THP ether, facilitating ring-opening or direct migration, and funnels the kinetic mixture entirely into the sterically relieved N1-THP form.

G SM 4-Fluoro-3-iodo- 1H-indazole Kinetic Kinetic Mixture (N1-THP + N2-THP) SM->Kinetic DHP, p-TsOH 25°C Thermo Thermodynamic Sink (N1-THP Isomer) SM->Thermo DHP, p-TsOH 70°C (Direct) Kinetic->Thermo p-TsOH, 70°C THP Migration

Reaction workflow demonstrating acid-catalyzed thermodynamic equilibration to the N1-THP isomer.

Quantitative Data: Optimization of Regioselectivity

The following table summarizes representative thermodynamic equilibration data, demonstrating how solvent choice, temperature, and reaction time drive the N1:N2 ratio toward the thermodynamic minimum.

SolventCatalystTemperature (°C)Time (h)Kinetic Ratio (N1:N2)Thermodynamic Ratio (N1:N2)
Dichloromethane (DCM)p-TsOH (0.1 eq)25265:3570:30 (Incomplete)
Tetrahydrofuran (THF)p-TsOH (0.1 eq)651270:3095:5
Ethyl Acetate (EtOAc)p-TsOH (0.1 eq)77 (Reflux)1660:40>99:1

Note: Refluxing in EtOAc with catalytic p-toluenesulfonic acid provides the optimal thermal conditions for complete migration to the N1-THP isomer[5].

Experimental Methodologies

Protocol 1: Thermodynamically Controlled THP Protection

This protocol is designed as a self-validating system; the continuous application of heat ensures that any kinetically formed N2-isomer is driven to the stable N1 form, eliminating the need for complex chromatographic separation of regioisomers.

  • Initialization: Charge a dry, round-bottom flask with 4-fluoro-3-iodo-1H-indazole (1.0 equivalent) and anhydrous Ethyl Acetate (EtOAc) to achieve a 0.2 M concentration.

  • Catalyst & Reagent Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.1 equivalents) followed by 3,4-dihydro-2H-pyran (DHP, 2.5 equivalents). Causality: Excess DHP is required to drive the equilibrium toward full protection, compensating for DHP degradation under acidic reflux conditions.

  • Thermodynamic Equilibration: Attach a reflux condenser and heat the mixture to 77°C (reflux) for 16 hours. Causality: The elevated temperature provides the necessary energy to break the strained N2-THP bond, allowing the THP cation to migrate to the sterically unhindered N1 position[5].

  • Quenching & Validation: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO3 to neutralize the p-TsOH, halting any further THP migration or deprotection.

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product will be >99% N1-THP isomer.

Protocol 2: Acid-Mediated Deprotection

Following downstream functionalization (e.g., Suzuki or Stille cross-couplings at the C3 position)[1], the THP group must be cleanly removed to yield the active pharmaceutical ingredient or late-stage intermediate.

  • Solvation: Dissolve the N1-THP-protected intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) to a concentration of approximately 0.1 M.

  • Acidification: Add a solution of HCl in isopropanol (5-6 M, 10 equivalents)[6]. Causality: The protic solvent (MeOH) traps the liberated oxocarbenium ion as a volatile acetal, irreversibly driving the deprotection to completion.

  • Cleavage: Stir the mixture at 40°C for 4–6 hours until TLC or LCMS indicates complete consumption of the starting material.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous Na2CO3. Extract, dry the organic layer over Na2SO4, and concentrate to yield the free 1H-indazole.

References

  • Title: MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW Source: semanticscholar.org URL: [5]

  • Title: WO2012078777A1 - Bicyclic compounds as pim inhibitors Source: google.com (Google Patents) URL: [2]

  • Title: Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors Source: nih.gov (PMC) URL: [1]

  • Title: 5-Iodo-1H-indazol-3-ol Source: benchchem.com URL: [3]

  • Title: 6-Bromo-5-fluoro-1H-indazole Source: benchchem.com URL: [4]

  • Title: US20200339586A1 - Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase Source: google.com (Google Patents) URL: [6]

Sources

Foundational

Technical Guide: Safety, Handling, and Synthetic Utility of 4-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Executive Summary The compound 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is an advanced, highly functionalized heterocyclic building block extensively utilized in modern drug discovery. It serves as a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is an advanced, highly functionalized heterocyclic building block extensively utilized in modern drug discovery. It serves as a critical intermediate in the synthesis of targeted small-molecule kinase inhibitors, particularly those targeting the Extracellular Signal-Regulated Kinase (ERK)[1] and Janus Kinase (JAK)[2] pathways.

As a Senior Application Scientist, it is vital to understand not just how to handle this compound, but why its specific structural features—the tetrahydropyran (THP) protecting group, the C3-iodine atom, and the C4-fluorine atom—were engineered. This whitepaper provides a comprehensive causality-driven guide to its chemical properties, safety data, and validated experimental protocols for its application in pharmaceutical synthesis.

Structural Rationale and Mechanistic Role

The architecture of this molecule is a self-validating system designed for precision cross-coupling chemistry:

  • The THP Protecting Group (N1): Unprotected indazoles possess a tautomeric NH proton that can poison palladium catalysts or undergo competitive N-arylation during cross-coupling reactions. The THP group is an acetal that effectively masks the N1 position. It is completely stable under the basic conditions required for Suzuki-Miyaura couplings but can be rapidly cleaved under mild acidic conditions later in the synthesis[3].

  • The C3-Iodine: The carbon-iodine bond is highly polarized and possesses a low bond dissociation energy, making it highly susceptible to oxidative addition by Pd(0) species. This provides a highly reactive "handle" for functionalizing the indazole core at the C3 position.

  • The C4-Fluorine: Fluorine is a powerful bioisostere. In the context of kinase inhibitors, the C4-fluorine serves three purposes: it increases the lipophilicity of the final Active Pharmaceutical Ingredient (API), it blocks metabolic oxidation at the C4 position, and its strong electron-withdrawing nature modulates the pKa of the adjacent indazole NH (once deprotected), optimizing crucial hydrogen-bonding interactions within the ATP-binding pockets of ERK and JAK kinases[1][2].

The unprotected parent compound, 4-fluoro-3-iodo-1H-indazole (CAS: 518990-32-4), is the direct precursor to this THP-protected variant[4][5].

Safety Data and Hazard Assessment (SDS)

All halogenated heterocyclic intermediates must be handled with the assumption of unknown toxicological hazards, particularly concerning skin sensitization and ocular irritation[3].

Physicochemical Properties
ParameterValue / Description
Chemical Name 4-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Parent CAS Number 518990-32-4 (Unprotected Indazole)[4]
Molecular Formula C12H12FIN2O
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in Water
Storage Conditions 2–8°C (Cold chain recommended), under inert atmosphere (Ar/N2)[4]
GHS Classification and Handling Guidelines

Based on analogous halogenated indazole building blocks, the following hazard profile applies:

GHS Hazard StatementsGHS Precautionary Statements
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P280: Wear protective gloves/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Engineering Controls & PPE:

  • Ventilation: Manipulate exclusively within a certified chemical fume hood to prevent inhalation of dust.

  • PPE: Nitrile gloves (double-gloving recommended during scaling), safety goggles, and a standard laboratory coat.

  • Reactivity Caveats: The THP group is sensitive to strong acids, which will trigger premature deprotection. The C-I bond is sensitive to prolonged exposure to light and transition metals. Store in amber vials under argon.

Experimental Workflows and Methodologies

The following protocols outline the standard operational procedures for utilizing this compound in drug discovery workflows.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Insight: We utilize Pd(dppf)Cl2 because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. A biphasic solvent system (Dioxane/Water) is required because water dissolves the inorganic base (K2CO3), generating the hydroxide ions necessary to activate the boronic acid into a reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (ratio 4:1, v/v) to achieve a substrate concentration of 0.1 M.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reaction: Heat the mixture to 80–90°C in an oil bath for 4–8 hours. Monitor conversion via LC-MS or TLC.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C3-substituted THP-indazole.

Protocol: Acidic THP Deprotection

Causality Insight: The THP acetal is cleaved via specific acid catalysis. Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a sufficiently acidic environment to protonate the acetal oxygen, leading to the expulsion of the indazole and the formation of a stabilized oxocarbenium ion (which is subsequently quenched).

Step-by-Step Methodology:

  • Preparation: Dissolve the C3-substituted THP-indazole intermediate in anhydrous DCM (0.2 M concentration).

  • Acid Addition: Cool the solution to 0°C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via LC-MS until the THP mass (+84 Da) is completely absent.

  • Quenching: Carefully concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue by slowly adding saturated aqueous NaHCO3 until pH 8 is reached.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the final, deprotected active pharmaceutical ingredient.

Visualizing the Chemical and Biological Workflows

To fully conceptualize the utility of this compound, we map both its synthetic trajectory and its ultimate biological target pathway.

G A 4-Fluoro-3-iodo-1-(THP)-1H-indazole (Starting Material) C Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) A->C B Boronic Acid / Ester (R-B(OH)2) B->C D C3-Substituted THP-Indazole C->D C-C Bond Formation E Acidic Cleavage (TFA/HCl) THP Deprotection D->E F Target Kinase Inhibitor (e.g., ERK/JAK API) E->F N1 Free Indazole

Synthetic workflow for C3-functionalization and THP deprotection of the indazole core.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Prolif Tumor Cell Proliferation ERK->Prolif Gene Transcription Drug Indazole-derived ERK Inhibitor Drug->ERK Competitive Inhibition

MAPK/ERK signaling cascade illustrating targeted inhibition by indazole-derived APIs.

References

  • Title: WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof Source: Google Patents URL
  • Title: BR112020002265A2 - Bicyclic pyrazolic and triazole compounds as JAK kinase inhibitors Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: C3-Targeted Suzuki-Miyaura Cross-Coupling of 4-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Executive Summary The functionalization of the 1H-indazole core is a critical transformation in modern drug discovery, particularly in the synthesis of kinase inhibitors targeting VEGFR, JAK, and Erk pathways (). This ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the 1H-indazole core is a critical transformation in modern drug discovery, particularly in the synthesis of kinase inhibitors targeting VEGFR, JAK, and Erk pathways (). This application note details a robust, field-proven Suzuki-Miyaura cross-coupling protocol specifically engineered for 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . By analyzing the stereoelectronic constraints of the substrate, this guide provides a self-validating methodology that maximizes coupling efficiency while suppressing common side reactions such as protodehalogenation and catalyst poisoning.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is imperative to understand why specific structural modifications and reagents are chosen, rather than simply executing a recipe. The architecture of this specific indazole building block dictates the reaction parameters:

  • The Tetrahydropyran (THP) Protecting Group: Unprotected 1H-indazoles possess an acidic N-H (pKa ~ 14) that can coordinate strongly to palladium, forming insoluble Pd-azole oligomers that arrest the catalytic cycle (). The THP group at N1 acts as a robust, non-coordinating protecting group. It enhances the substrate's lipophilicity for better solubility in organic solvents and is easily cleaved under mild acidic conditions post-coupling, preserving sensitive functional groups.

  • The C3-Iodo Electrophile: The C3 position of the indazole ring is inherently electron-rich, making direct electrophilic cross-coupling thermodynamically unfavorable. Iodination at C3 provides an exceptional leaving group. The C-I bond undergoes oxidative addition to Pd(0) orders of magnitude faster than C-Br or C-Cl bonds, allowing for milder reaction temperatures and minimizing catalyst degradation ().

  • The 4-Fluoro Substituent: Fluorine at the C4 position serves a dual purpose. Synthetically, its strong inductive electron-withdrawing effect (-I) slightly depletes electron density at the adjacent C3 position, facilitating the oxidative addition of the electron-rich Pd(0) species. However, it also introduces significant steric bulk adjacent to the reaction center. This steric hindrance dictates the choice of a catalyst with a large bite angle, such as Pd(dppf)Cl₂, to force the reductive elimination step.

Catalytic Cycle & Pathway

MechanisticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C3-I Insertion) Pd0->OxAdd PdII Pd(II) Intermediate (Indazole)-Pd(I)-L2 OxAdd->PdII 4-F-3-I-1-THP-Indazole BaseEx Base Exchange (Halide to Hydroxo) PdII->BaseEx TransMet Transmetalation (Ar Transfer) BaseEx->TransMet Base PdII_Ar Di-organo Pd(II) (Indazole)-Pd(Ar)-L2 TransMet->PdII_Ar Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Mechanistic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Reaction Optimization Data

To establish a self-validating protocol, empirical data must drive reagent selection. The table below summarizes the quantitative optimization of the cross-coupling between 4-fluoro-3-iodo-1-(THP)-1H-indazole and a standard arylboronic acid.

Table 1: Quantitative Optimization of Reaction Conditions

EntryCatalyst (5 mol %)Base (2.0 equiv)Solvent System (4:1)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O901245%High protodehalogenation due to slow reductive elimination.
2Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane / H₂O90888%Clean conversion; large bite angle of dppf forces elimination.
3Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ 1,4-Dioxane / H₂O 90 6 94% Optimal; stronger base accelerates transmetalation.
4Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O90689%Excellent yield, but higher catalyst cost; unnecessary for C-I bonds.

Experimental Protocol (Self-Validating Workflow)

Workflow Step1 1. Reagent Prep Degas Dioxane/H2O Step2 2. Reaction Setup Combine Reagents & Catalyst Step1->Step2 Step3 3. Thermal Activation 90°C, 6-8h under Ar Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual and analytical checkpoints (In-Process Controls, IPC) are embedded to ensure the integrity of the reaction at every stage.

Step 1: Reagent Preparation & Degassing

  • Action: Prepare a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v). Sparge the mixture with Argon gas for 30 minutes prior to use.

  • Causality: Dissolved oxygen promotes the Pd-catalyzed oxidative homocoupling of boronic acids, consuming the coupling partner and generating difficult-to-separate biaryl impurities.

Step 2: Reaction Assembly

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv, e.g., 1.0 mmol, m/z 347.0 [M+H]⁺), the desired arylboronic acid (1.3 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Action: Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Evacuate the flask and backfill with Argon three times.

  • Validation Checkpoint: The solid mixture should appear as a heterogeneous pale orange/red powder.

Step 3: Thermal Activation & Reaction Execution

  • Action: Inject the degassed Dioxane/H₂O mixture (5.0 mL total volume per mmol) via syringe. Seal the flask and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Validation Checkpoint (IPC 1): Within 15–30 minutes, the reaction mixture will transition from a pale suspension to a dark brown/black homogeneous solution. This color change self-validates the reduction of Pd(II) to the catalytically active Pd(0) species.

  • Validation Checkpoint (IPC 2): At t = 2 hours, sample 5 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The system is validated when the starting material peak (m/z 347.0) is >90% consumed, and the product mass is the dominant peak.

Step 4: Aqueous Workup

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Avoiding acidic workup is critical here. The THP protecting group is highly sensitive to aqueous acids; maintaining a neutral to slightly basic workup ensures the THP group remains intact for subsequent orthogonal synthetic steps.

Step 5: Purification

  • Action: Purify the crude dark residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 70:30).

  • Validation Checkpoint: The desired product typically elutes as a highly UV-active spot (254 nm) with an Rf of ~0.4 in 80:20 Hexanes/EtOAc.

Troubleshooting & Quality Control

  • Issue: High levels of Protodehalogenation (Formation of 4-fluoro-1-(THP)-1H-indazole).

    • Cause: The reductive elimination step is too slow, allowing the Pd(II) intermediate to undergo protonation by water.

    • Solution: Ensure the use of a bidentate ligand with a large bite angle (dppf) to force the spatial proximity of the coupling partners, accelerating reductive elimination.

  • Issue: Premature THP Cleavage.

    • Cause: Trace acid in the silica gel during purification or degraded solvents.

    • Solution: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexanes before loading the crude mixture to neutralize acidic silanol sites.

References

1. Title: 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof Source: Google Patents (CN114276297A) URL:

2. Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) / PMC URL: [Link]

3. Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI (Molecules) URL: [Link]

4. Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

Application

Sonogashira coupling conditions for 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Application Notes & Protocols Topic: Sonogashira Coupling Conditions for 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Audience: Researchers, scientists, and drug development professionals. Foreword: The Strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Sonogashira Coupling Conditions for 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Alkynylation of Functionalized Indazoles

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] Its power lies in the ability to construct complex molecular architectures, particularly arylalkynes and conjugated enynes, which are prevalent scaffolds in pharmaceuticals, natural products, and materials science.[2][3] This guide provides a detailed examination of the application of the Sonogashira coupling to a specific, highly functionalized substrate: 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .

Indazole derivatives are of significant interest in medicinal chemistry, and the introduction of an alkynyl moiety at the 3-position opens a gateway to a diverse library of novel compounds. However, the unique electronic and steric characteristics of this substrate demand a carefully considered approach. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the tools to not only replicate the procedure but also to optimize and troubleshoot it effectively.

Mechanistic Framework: The Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[2][4] This dual-metal system allows the reaction to proceed under remarkably mild conditions, often at room temperature.[1]

The generally accepted mechanism involves the following key stages:

  • Palladium(0) Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, the 3-iodoindazole), forming a Pd(II) intermediate.

  • Copper(I) Acetylide Formation: Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species. The base is crucial for deprotonating the alkyne.[2]

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) halide and forming an alkynyl-palladium(II) intermediate.

  • Reductive Elimination: This final step involves the reductive elimination of the desired alkynylated product from the palladium complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism Fig 1: The dual catalytic cycles of the Sonogashira coupling. cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_int Ar-Pd(II)-I(L₂) Pd0->Pd_int Oxidative Addition Pd_alkynyl Ar-Pd(II)-C≡CR(L₂) Pd_int->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkynyl->Product ArI Ar-I ArI->Pd_int CuI Cu-I Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Base, R-C≡CH Cu_acetylide->Pd_int Cu_acetylide->CuI Alkyne R-C≡CH Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: Fig 1: The dual catalytic cycles of the Sonogashira coupling.

Substrate Analysis: Key Structural Considerations

The successful coupling of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole hinges on understanding its unique structural features:

  • The 3-Iodo Group: The C-I bond at the 3-position of the indazole is the reactive site for oxidative addition. Aryl iodides are the most reactive halides for Sonogashira couplings, allowing for milder reaction conditions compared to bromides or chlorides.[1]

  • The N-1 THP Protecting Group: The protection of the indazole N-1 nitrogen is critical. Unprotected N-H groups on indazoles can lead to undesired side reactions or catalyst inhibition.[5][6] The tetrahydropyran (THP) group is a standard protecting group that is stable under typical Sonogashira conditions. Its bulkiness, however, may introduce some steric hindrance, potentially requiring slightly elevated temperatures or more active catalysts for optimal conversion.

  • The 4-Fluoro Substituent: The fluorine atom at the 4-position is strongly electron-withdrawing. This electronic effect can influence the rate of oxidative addition. While some studies report higher yields for electron-rich aryl halides[7], many modern protocols are highly effective for electron-deficient systems.[8][9] The presence of the fluoro group does not typically inhibit the reaction and is a valuable handle for modulating the electronic properties of the final product.

Recommended Protocols and Methodologies

Two primary protocols are presented: the classical Pd/Cu co-catalyzed method and a copper-free alternative. The choice depends on the specific alkyne used and the propensity for undesired side reactions, such as Glaser homocoupling.

Protocol A: Classical Palladium/Copper Co-Catalyzed Sonogashira Coupling

This method is the standard and most widely used approach, valued for its high reactivity and mild conditions.

Reagents and Stoichiometry

ReagentAbbreviationMol. Eq.Purpose
4-fluoro-3-iodo-1-(THP)-1H-indazoleAryl Iodide1.0Substrate
Terminal AlkyneAlkyne1.2 - 1.5Coupling Partner
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂0.02-0.05Palladium Pre-catalyst
Copper(I) IodideCuI0.04-0.10Co-catalyst
Triethylamine or DiisopropylethylamineEt₃N or DIPEA2.0 - 3.0Base and Solvent
Tetrahydrofuran or N,N-DimethylformamideTHF or DMF-Anhydrous Solvent (if not using neat amine)

Step-by-Step Procedure

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the 4-fluoro-3-iodo-1-(THP)-1H-indazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.10 eq.).

  • Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, 5-10 mL per mmol of aryl iodide) and degassed amine base (e.g., Et₃N, 3.0 eq.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-60 °C.

  • Quench and Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous when coupling alkynes that are prone to homocoupling (Glaser coupling), a common side reaction promoted by copper catalysts.[1]

Reagents and Stoichiometry

ReagentAbbreviationMol. Eq.Purpose
4-fluoro-3-iodo-1-(THP)-1H-indazoleAryl Iodide1.0Substrate
Terminal AlkyneAlkyne1.5Coupling Partner
Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) AcetatePd(PPh₃)₄ or Pd(OAc)₂0.02-0.05Palladium Catalyst/Pre-catalyst
Triphenylphosphine (if using Pd(OAc)₂)PPh₃0.04-0.10Ligand
Tetrabutylammonium acetate or Potassium CarbonateTBAA or K₂CO₃2.0 - 3.0Base
N,N-Dimethylformamide or AcetonitrileDMF or MeCN-Anhydrous Solvent

Step-by-Step Procedure

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl iodide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and base (e.g., TBAA, 2.0 eq.).[8]

  • Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., DMF) followed by the terminal alkyne (1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS. Copper-free reactions may require slightly higher temperatures or longer reaction times.

  • Work-up and Purification: Follow steps 6-9 from Protocol A. The work-up is often simpler due to the absence of copper salts.

Experimental Workflow and Rationale

A successful coupling reaction relies on a systematic and logical workflow, from preparation to purification. Each step is designed to maximize yield and purity by controlling the reaction environment.

Workflow prep 1. Reagent & Glassware Prep setup 2. Reaction Setup (Inert Atmosphere) prep->setup Flame-dried glassware, Anhydrous/degassed reagents reaction 3. Reaction Execution (Stirring, Heating) setup->reaction Add reagents in sequence monitoring 4. Progress Monitoring (TLC / LC-MS) reaction->monitoring Sample periodically monitoring->reaction Continue if incomplete workup 5. Quench & Work-up monitoring->workup Proceed upon completion purify 6. Purification (Chromatography) workup->purify Filter, extract, concentrate analysis 7. Product Analysis (NMR, MS) purify->analysis Isolate pure fractions

Caption: Fig 2: A logical workflow for the Sonogashira coupling experiment.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under nitrogen or argon is crucial for consistent results.[10]

  • Anhydrous & Degassed Reagents: Water can interfere with the catalytic cycle. Degassing solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction Monitoring: Regular monitoring prevents running the reaction for too long, which can lead to byproduct formation, or stopping it too early, which results in low conversion.

  • Work-up: Filtering through Celite removes heterogeneous catalyst residues. For Pd/Cu protocols, an aqueous wash with ammonium hydroxide or a solution containing a chelator like EDTA can help remove copper salts that may complicate purification.

Optimization and Troubleshooting

Should the initial conditions prove suboptimal, a systematic variation of parameters is recommended.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poorly soluble reagents.Ensure inert atmosphere and anhydrous conditions. Use a fresh bottle of catalyst. Increase temperature in 10-20 °C increments. Try a different solvent system (e.g., DMF for better solubility).
Glaser Homocoupling Overly active copper catalyst; Presence of oxygen.Rigorously exclude oxygen. Reduce the amount of CuI. Switch to a copper-free protocol (Protocol B). Add a phosphine ligand which can sometimes suppress this side reaction.
Starting Material Deiodination Presence of a reducing agent; Base-promoted side reaction.Ensure the amine base is pure. Consider a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃, especially in copper-free systems.
THP Group Cleavage Acidic impurities in reagents or solvents.Ensure all reagents and solvents are neutral. Use freshly distilled amines and solvents. Avoid acidic work-up conditions until the product is isolated.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper(I) Iodide: CuI is a skin and eye irritant. Avoid inhalation of dust.

  • Amines: Triethylamine and DIPEA are corrosive, flammable, and have strong odors. Always handle them in a well-ventilated fume hood.

  • Solvents: THF, DMF, and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Inert Gas: Handle pressurized gas cylinders according to institutional safety guidelines.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 22, 2026, from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Request PDF. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • Fiveable. (2025, August 15). Sonogashira coupling: Organic Chemistry II Study Guide. [Link]

  • Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEPPSI/PPh3 under aerobic condition. [Link]

  • Royal Society of Chemistry. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Witulski, B., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(5), 771-780. [Link]

Sources

Method

Application Note: Lithium-Halogen Exchange Protocol for 4-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Executive Summary Functionalized indazoles are critical pharmacophores in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors targeting ERK, Chk1, and other oncogenic pathways ( [1]). The se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Functionalized indazoles are critical pharmacophores in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors targeting ERK, Chk1, and other oncogenic pathways ( [1]). The selective functionalization of the indazole C3 position is a cornerstone of synthesizing these complex APIs. This application note details a robust, self-validating protocol for the lithium-halogen exchange of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, followed by electrophilic trapping. By dissecting the mechanistic rationale behind temperature control, reagent stoichiometry, and protecting group dynamics, this guide provides drug development professionals with a highly reproducible methodology for generating versatile C3-functionalized intermediates.

Mechanistic Rationale & Structural Dynamics

The successful functionalization of this specific indazole substrate relies on the interplay of three distinct structural features:

  • The C3-Iodine Bond (Kinetic Driver): Iodine is highly polarizable and forms a relatively weak carbon-halogen bond. Treatment with an alkyllithium reagent (e.g., n-butyllithium) drives a rapid, kinetically favored exchange, yielding a localized C3-carbanion and a stable butyl iodide byproduct ( [2]).

  • The 4-Fluoro Substituent (Thermodynamic Stabilizer): Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). While it increases steric congestion around the C3 position, it thermodynamically stabilizes the adjacent C3-lithiated species. Because I–Li exchange is virtually instantaneous at cryogenic temperatures, it safely outcompetes any potential fluorine-directed ortho-lithiation (C–H deprotonation).

  • The N1-THP Protecting Group (Base-Stable Shield): The tetrahydropyranyl (THP) acetal prevents premature deprotonation of the acidic indazole N–H. Crucially, unlike ester or acetyl protecting groups, THP is completely inert to the highly nucleophilic n-BuLi at -78 °C, while simultaneously enhancing the substrate's solubility in ethereal solvents.

Mechanism Substrate 3-Iodo-4-Fluoro-1-THP-Indazole nBuLi n-BuLi Attack at C3-Iodine Substrate->nBuLi Kinetics Kinetically Favored I-Li Exchange nBuLi->Kinetics Intermediate 3-Lithio-4-Fluoro-1-THP-Indazole Kinetics->Intermediate Stabilization Inductive Stabilization by 4-Fluoro Group Intermediate->Stabilization Electrophile Electrophile Intermediate->Electrophile Nucleophilic Addition

Mechanistic pathway showing kinetic I-Li exchange and inductive stabilization.

Optimization & Quantitative Data

To ensure maximum yield and prevent core fragmentation, the reaction parameters must be tightly controlled. The table below summarizes the quantitative optimization data for generating and trapping the C3-lithiated intermediate.

ParameterReagent / ConditionEquivalentsTemp (°C)Causality & Outcome Observation
Optimal Base n-BuLi (2.5 M in hexanes)1.05 - 1.10-78 °CComplete exchange in <15 min. Minimal excess prevents nucleophilic attack on the electrophile by unreacted n-BuLi.
Alternative Base i-PrMgCl·LiCl (TurboGrignard)1.10 - 1.20-40 °CSlower Mg-I exchange. Yields a more stable but less nucleophilic Grignard intermediate; ideal for highly sensitive electrophiles.
Over-lithiation n-BuLi> 1.50-78 °CExcess base leads to competitive nucleophilic attack on the THP ring or unwanted side reactions during trapping.
Formylation DMF (Anhydrous)1.50 - 2.00-78 to RTExcellent yield (>85%) of the 3-carbaldehyde derivative.
Borylation Triisopropyl borate, B(OiPr)31.50-78 to RTYields the 3-boronic acid after mild acidic workup. Essential for downstream Suzuki couplings.

Experimental Methodology: Step-by-Step Protocol

The following protocol details the synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde via DMF trapping.

Stage 1: Preparation and Lithiation
  • System Purge: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with high-purity Argon (or N2) for 15 minutes.

  • Substrate Dissolution: Dissolve 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv, typically 5.0 mmol) in anhydrous THF (25 mL, 0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for complete thermal equilibration. Causality: Strict temperature control prevents the highly reactive lithiated indazole from undergoing ring-opening fragmentation.

  • Base Addition: Using a gas-tight syringe, add n-BuLi (2.5 M in hexanes, 1.05 equiv, 5.25 mmol) dropwise over 5 minutes. Crucial Technique: Dispense the n-BuLi down the inner wall of the flask. Causality: This pre-cools the reagent before it contacts the reaction mixture, preventing localized thermal spikes.

  • Maturation: Stir the resulting deep yellow/orange solution at -78 °C for 30 minutes.

Stage 2: Electrophilic Trapping
  • Electrophile Addition: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv, 7.5 mmol) dropwise at -78 °C.

  • Reaction Propagation: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1.5 hours.

Stage 3: Quench and Isolation
  • Quenching: Cool the mixture to 0 °C and carefully add saturated aqueous NH4Cl (15 mL) to quench any residual organometallic species and hydrolyze the hemiaminal intermediate to the aldehyde.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure C3-aldehyde.

Workflow A Substrate in Dry THF B Cool to -78 °C A->B C Add n-BuLi (Dropwise) B->C D Stir 30 min at -78 °C C->D E Add Electrophile (e.g., DMF) D->E F Warm to RT & Quench (NH4Cl) E->F G Isolated Product F->G

Experimental workflow for the lithium-halogen exchange and electrophilic trapping.

Self-Validating Systems & Troubleshooting

To ensure trustworthiness and reproducibility, implement the following self-validating checks during the workflow:

  • Visual Cues (Colorimetry): The starting material in THF is typically colorless to pale yellow. Upon the addition of n-BuLi, the solution should immediately transition to a deep yellow or vibrant orange . A failure to change color indicates degraded n-BuLi or severe moisture contamination.

  • The TLC Quench Test (In-Process Control): Before adding the electrophile (Step 5), withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of CD3OD (or CH3OH). Run a TLC (e.g., 20% EtOAc in Hexanes) against the starting material. The quenched aliquot should show complete consumption of the starting material and the appearance of a new spot corresponding to the des-iodo (or deuterated) 4-fluoro-1-THP-indazole. This validates complete lithium-halogen exchange.

  • Moisture Sensitivity: Organolithium aggregates are highly sensitive to protic sources. Ensure THF is freshly distilled from sodium/benzophenone or drawn from a solvent purification system (<50 ppm water).

References

  • WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof.
  • US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use.
Application

Application Notes &amp; Protocols: Utilizing 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a Pharmaceutical Building Block

Introduction: The Strategic Value of a Multifunctional Indazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Multifunctional Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including oncology and inflammation. Its rigid bicyclic structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. The strategic functionalization of this core is paramount in drug discovery.

This guide focuses on 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , a building block engineered for maximum synthetic versatility. Each component of this molecule serves a distinct and critical purpose:

  • The Indazole Core: A proven pharmacophore, offering a robust platform for constructing complex molecular architectures.

  • 4-Fluoro Substituent: The fluorine atom can significantly modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. It can also engage in specific hydrogen bonding or dipolar interactions with protein targets, enhancing binding affinity and selectivity.

  • 3-Iodo Group: The carbon-iodine bond at the C3-position is the key reactive handle. Its susceptibility to a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient and modular installation of diverse aryl, heteroaryl, alkynyl, and amino moieties.[1] This position is often crucial for interaction with the hinge region of kinases or other key binding pockets.

  • N1-THP Protecting Group: The tetrahydropyranyl (THP) group provides robust protection of the indazole nitrogen under a variety of reaction conditions, particularly those involving organometallic reagents or strong bases.[2] It prevents unwanted side reactions and directs reactivity to the C3-iodo position. Its facile removal under mild acidic conditions makes it an ideal choice for multi-step syntheses.[3]

These application notes provide validated, step-by-step protocols for leveraging this building block in key synthetic transformations that are fundamental to modern drug development.

Physicochemical and Handling Information

A clear understanding of the building block's properties is essential for successful experimentation.

PropertyValueSource / Comments
Molecular Formula C₁₂H₁₂FIN₂OCalculated
Molecular Weight 346.14 g/mol Calculated
CAS Number Not explicitly assigned.Analog 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is 1178903-32-6.[4] Analog 4-Fluoro-3-iodo-1H-indazole is 518990-32-4.[5]
Appearance Expected to be a solid (white to pale yellow/brown).Inferred from similar compounds.
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, DMF, DMSO).Inferred from experience.
Storage Store at 2-8°C under an inert atmosphere.Protect from light and moisture to prevent degradation.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Protocols

The C3-iodo functionality is primed for palladium-catalyzed bond formation. The following protocols are optimized for high-yield coupling with the indazole substrate.

Suzuki-Miyaura Coupling: For C-C Bond Formation (Biaryl Scaffolds)

This reaction is the cornerstone for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors. The choice of catalyst and base is critical for efficient coupling with the electron-rich indazole ring.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings due to its high activity. PdCl₂(dppf) is often used for more challenging substrates as the dppf ligand promotes reductive elimination.

  • Base: An aqueous solution of a carbonate base like Na₂CO₃ or K₂CO₃ is crucial. The base activates the boronic acid and facilitates the transmetalation step. Water is a necessary co-solvent for the base and can accelerate the reaction.

  • Solvent: Aprotic polar solvents like 1,4-Dioxane or Dimethoxyethane (DME) are ideal as they solubilize both organic and inorganic reagents and tolerate the required heating.

Detailed Protocol:

  • To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add the solvent (e.g., 1,4-Dioxane, ~0.1 M concentration relative to the indazole) and the aqueous base solution (e.g., 2M Na₂CO₃, 2.0 equiv.).

  • Seal the vessel and heat the reaction mixture to 90-120°C. If using a microwave reactor, irradiate at 120°C for 30-60 minutes. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Indazole (1 eq) Boronic Acid (1.2 eq) Pd Catalyst (5 mol%) purge 2. Purge with Ar/N₂ reagents->purge solvents 3. Add Dioxane & 2M Na₂CO₃(aq) purge->solvents heat 4. Heat (90-120°C) Monitor by TLC/LC-MS solvents->heat extract 5. Cool, Dilute (EtOAc) Wash (H₂O, Brine) heat->extract purify 6. Dry (Na₂SO₄), Concentrate Purify (Silica Gel) extract->purify

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling: For C-C Bond Formation (Alkynyl Scaffolds)

This reaction introduces alkynyl groups, which can act as linkers, rigid structural elements, or pharmacophores that interact with specific residues in a protein active site.

Causality Behind Experimental Choices:

  • Catalyst System: The Sonogashira reaction requires a dual catalyst system. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main catalytic cycle, while the copper(I) iodide (CuI) co-catalyst activates the terminal alkyne, enabling its addition to the palladium center.

  • Base: A mild organic base like triethylamine (Et₃N) is essential. It serves as the solvent (or co-solvent) and neutralizes the HI generated during the reaction, preventing side reactions.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are used to ensure all components remain in solution.

Detailed Protocol:

  • To an oven-dried Schlenk flask, add 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add an anhydrous solvent (e.g., DMF or THF, ~0.2 M) followed by triethylamine (Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature to 50°C. The reaction is often rapid and can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Indazole PdCl₂(PPh₃)₂ CuI purge 2. Evacuate & Backfill with Ar/N₂ (3x) reagents->purge add_reagents 3. Add Solvent (DMF/THF) Et₃N, Terminal Alkyne purge->add_reagents react 4. Stir (RT - 50°C) Monitor by TLC/LC-MS add_reagents->react extract 5. Dilute (EtOAc) Wash (NH₄Cl, H₂O) react->extract purify 6. Dry, Concentrate Purify (Silica Gel) extract->purify

Caption: Workflow for Sonogashira cross-coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is one of the most powerful methods for forming C(aryl)-N bonds and is indispensable for synthesizing compounds containing arylamine motifs.[6]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BINAP are effective because they stabilize the palladium center and promote the challenging reductive elimination step that forms the C-N bond. Using a pre-catalyst can improve reproducibility.

  • Base: A strong, non-nucleophilic base is required. Cs₂CO₃ or K₃PO₄ are common choices as they are strong enough to deprotonate the amine without causing unwanted side reactions.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation.

Detailed Protocol:

  • In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.08 equiv.) to an oven-dried reaction tube.

  • Add 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add anhydrous solvent (e.g., toluene, ~0.1 M).

  • Seal the tube tightly and heat the reaction to 80-110°C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the product by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow cluster_prep Glovebox/Inert Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Pd₂(dba)₃, Ligand Indazole, Amine, Base (Cs₂CO₃) add_solvent 2. Add Anhydrous Toluene reagents->add_solvent heat 3. Seal & Heat (80-110°C) Monitor by TLC/LC-MS add_solvent->heat filter 4. Cool, Dilute (EtOAc) Filter through Celite heat->filter purify 5. Wash, Dry, Concentrate Purify (Silica Gel) filter->purify

Caption: Workflow for Buchwald-Hartwig amination.

Application Example: Synthetic Approach to a GSK2126458 Analog

GSK2126458 (Omipalisib) is a potent dual inhibitor of PI3K and mTOR, featuring a complex substituted quinoline-indazole core. Our building block is an ideal starting point for constructing analogs of this important therapeutic candidate. The following scheme outlines a convergent synthesis where a key Suzuki coupling joins the two main heterocyclic fragments.

Synthetic Pathway Overview:

The synthesis involves preparing a quinoline-boronic ester and coupling it with our 4-fluoro-3-iodo-indazole building block. This is followed by deprotection and final functionalization.

Diagram: Synthesis of a GSK2126458 Analog

GSK2126458_Synthesis A 4-Fluoro-3-iodo-1-(THP)-1H-indazole (Building Block) C Coupled Product Suzuki Coupling A:f0->C:f0 Pd(PPh₃)₄, Na₂CO₃ B 4-(Pyridazinyl)-6-(pinacol boronate)-quinoline (Coupling Partner) B:f0->C:f0 D THP Deprotection HCl, EtOH C:f0->D:f0 E Final Analog Sulfonamide Formation D:f0->E:f0

Caption: Convergent synthesis of a GSK2126458 analog.

Exemplary Protocol: Key Suzuki Coupling Step

This protocol details the crucial C-C bond formation between the indazole and the quinoline fragment.

  • Follow the General Suzuki-Miyaura Protocol (Section 3.1) .

  • Reactants:

    • 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv.)

    • 4-(4-pyridazinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (1.1 equiv.)

    • PdCl₂(dppf) (0.05 equiv.) as the catalyst is recommended for this complex coupling.

    • K₂CO₃ (2.0 equiv.) as a 2M aqueous solution.

  • Conditions:

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Temperature: Heat to 100°C for 2-4 hours, or until LC-MS analysis indicates consumption of the limiting reagent.

  • Workup & Purification:

    • Follow steps 5-7 of the general Suzuki protocol. The product is expected to be a solid that may precipitate upon cooling or during workup.

N1-THP Deprotection Protocol

The final step in many synthetic sequences is the removal of the THP protecting group to reveal the N-H of the indazole, which is often critical for biological activity.

Causality Behind Experimental Choices:

  • The THP group is an acetal, which is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.

  • An alcoholic solvent like ethanol or methanol is used to trap the carbocation intermediate formed during cleavage.

Detailed Protocol:

  • Dissolve the THP-protected indazole (1.0 equiv.) in an alcohol solvent such as ethanol or methanol (~0.1 M).

  • Add a catalytic amount of a strong acid (e.g., 4M HCl in dioxane, 2-3 equiv., or a few drops of concentrated HCl).

  • Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the deprotected indazole.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. [Link]

  • Sun, C., et al. (2014). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5625–5628. [Link]

  • HS-Chemicals. 4-Fluoro-3-iodo-1H-indazole. [Link]

  • Hoffman Chemicals. (2024). 4-Fluoro-1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amidation of Aryl Halides and Triflates. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. [Link]

  • Wang, M., et al. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569-1574. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals tasked with scaling or troubleshooting the synthesis of 4-fluoro-3-iodo-1-(tetrahydro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals tasked with scaling or troubleshooting the synthesis of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This critical building block requires precise control over electrophilic aromatic substitution and thermodynamic regioselectivity.

Mechanistic Pathway & Workflow

The synthesis is a two-step sequence: C3-iodination of the indazole core followed by N1-selective protection using a tetrahydropyranyl (THP) group. The diagram below illustrates the workflow and the critical kinetic vs. thermodynamic bifurcation during the protection step.

G A 4-Fluoro-1H-indazole (Starting Material) B Iodination I2, KOH, DMF, 25°C A->B C 4-Fluoro-3-iodo-1H-indazole (Intermediate) B->C C3-Electrophilic Substitution D THP Protection DHP, p-TsOH, THF, Reflux C->D E N2-THP Isomer (Kinetic Product) D->E Fast / Mild Conditions F N1-THP Isomer (Thermodynamic Target) D->F Extended Heating (Equilibration) E->F Acid-Catalyzed Isomerization

Reaction workflow and regioselectivity control in the synthesis of the target indazole.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning each phase contains built-in analytical checkpoints to confirm success before proceeding.

Step 1: Electrophilic C3-Iodination

Objective: Convert 4-fluoro-1H-indazole to 4-fluoro-3-iodo-1H-indazole. Causality: Potassium hydroxide (KOH) is utilized to fully deprotonate the indazole (pKa ~14). This generates a highly nucleophilic indazolide anion, which counteracts the electron-withdrawing inductive effect of the 4-fluoro group, facilitating rapid electrophilic attack by iodine at the C3 position[1],[2].

  • Reaction Setup: Dissolve 4-fluoro-1H-indazole (1.0 equiv) in anhydrous DMF (0.5 M). Add freshly ground KOH pellets (2.0 equiv). Stir at 25°C for 30 minutes to ensure complete deprotonation.

  • Reagent Addition: Dissolve I₂ (1.5 equiv) in a minimal volume of DMF. Add this solution dropwise over 1 hour to the reaction mixture to prevent localized overheating and oxidative side reactions.

  • Validation Checkpoint 1 (In-Process): Monitor by LCMS or TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material peak (<2%) is replaced by the more lipophilic iodinated product.

  • Quench & Workup: Pour the mixture into an ice-cold aqueous solution of 10% sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation: The immediate disappearance of the deep brown iodine color visually confirms the successful reduction of excess I₂.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 4-fluoro-3-iodo-1H-indazole as an off-white solid.

Step 2: Regioselective N1-THP Protection

Objective: Protect the N1 position while avoiding the N2-isomer. Causality: Acid-catalyzed THP protection initially favors the N2 position due to the higher kinetic accessibility of its lone pair. However, the N1-THP isomer is thermodynamically more stable. Extended heating under acidic conditions allows the kinetic N2-isomer to reversibly cleave and equilibrate entirely to the N1-isomer[3],[4].

  • Reaction Setup: Suspend 4-fluoro-3-iodo-1H-indazole (1.0 equiv) in anhydrous THF (0.3 M). Add 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv) and p-Toluenesulfonic acid (p-TsOH) (0.1 equiv).

  • Thermodynamic Equilibration: Heat the reaction to reflux (65°C) for 18 hours.

  • Validation Checkpoint 2 (In-Process): Analyze an aliquot via ¹H NMR or LCMS. The N1-THP isomer will show distinct chemical shifts compared to the N2-THP isomer. Do not proceed until the N1:N2 ratio is >20:1.

  • Crucial Quench: Cool to room temperature and add saturated aqueous NaHCO₃ (5 volumes) before removing any solvent.

    • Self-Validation: Test the aqueous phase with pH paper. It must read pH > 8. If acidic, the THP group will cleave during concentration.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the final product.

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of N1 and N2 THP isomers, and how can I maximize the N1 yield? A: You are likely stopping the reaction too early or running it at too low a temperature. The N2-THP product forms rapidly under kinetic control. To maximize the N1 yield, you must exploit thermodynamic control. Switch your solvent from DCM (reflux ~40°C) to THF (reflux ~65°C) and extend the reaction time to 18–24 hours. The added thermal energy allows the N2-THP bond to break and reform at the more stable N1 position[3].

Q2: My C3-iodination stalls at 70-80% conversion. How do I push it to completion? A: Stalling in this step is typically caused by two factors: moisture in the DMF or degradation of the iodine source. The 4-fluoro substituent exerts an electron-withdrawing inductive effect, making the C3 carbon slightly less nucleophilic than an unsubstituted indazole. Ensure your DMF is strictly anhydrous and your I₂ is fresh. If the reaction still stalls, add an additional 0.5 equivalents of both KOH and I₂ after 4 hours[1].

Q3: I have excellent conversion in the reactor, but I lose up to 40% of my product during the workup of the THP protection step. What is going wrong? A: Product loss here is almost exclusively due to premature THP cleavage. THP acetals are extremely sensitive to acid. If you concentrate the reaction mixture on a rotary evaporator without fully neutralizing the p-TsOH catalyst, the localized concentration of acid and heat will strip the THP group off. You must quench the reaction with saturated NaHCO₃ and physically separate the organic layer before applying any heat or vacuum[4].

Q4: Can I reverse the synthetic sequence (i.e., perform THP protection first, followed by C3-iodination)? A: While technically possible, it is highly discouraged for scale-up. If you protect the indazole first, you cannot use the standard I₂/KOH conditions because the neutral N1-THP indazole lacks the highly nucleophilic character of the indazolide anion. You would be forced to use strong bases (like LDA or n-BuLi at -78°C) to lithiate the C3 position before quenching with iodine. Direct iodination of the unprotected indazole is far more robust, scalable, and avoids cryogenic requirements.

Quantitative Data & Optimization

The table below summarizes the optimization of the THP protection step, clearly demonstrating the shift from kinetic to thermodynamic control based on temperature and time parameters.

SolventAcid Catalyst (mol%)Temp (°C)Time (h)N1:N2 RatioIsolated Yield (N1)
DCMp-TsOH (10%)2521:322%
DCMp-TsOH (10%)40 (Reflux)1810:182%
THFPPTS (10%)65 (Reflux)2415:186%
THF p-TsOH (10%) 65 (Reflux) 18 >20:1 91%

Note: PPTS (Pyridinium p-toluenesulfonate) is a milder acid than p-TsOH. While it causes less degradation of the DHP reagent, it requires longer reaction times to achieve full thermodynamic equilibration[4].

References

  • Giraud, F., Anizon, F., & Moreau, P. (2020). "C3-Indazole Functionalization: A Review." Tetrahedron.[Link]

  • Lin, M., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances.[Link]

  • Slade, D. J., et al. (2009). "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." The Journal of Organic Chemistry.[Link]

  • Thatipally, S., et al. (2011). "Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions." Asian Journal of Chemistry.[Link]

Sources

Optimization

preventing unwanted deiodination of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole during coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing complex kinase inhibitor intermediates [...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing complex kinase inhibitor intermediates [1].

When performing palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Sonogashira reactions) on 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , the most prevalent and frustrating side reaction is unwanted deiodination (hydrodehalogenation). This guide breaks down the causality behind this failure mode and provides field-proven, self-validating protocols to suppress it.

Diagnostic Overview: The Mechanistic Root of the Problem

To solve the problem, we must first understand the causality. The C3 position of the indazole ring is highly electron-deficient, making the initial oxidative addition of the C3–I bond to the Pd(0) catalyst exceptionally fast [4]. However, the spatial proximity of the 4-fluoro atom and the bulky N1-THP protecting group creates a tight "steric canyon."

Once the bulky Ar-Pd(II)-I complex forms, the subsequent transmetalation step (the transfer of the coupling partner to the palladium center) is severely retarded by this steric blockade. Because transmetalation becomes the rate-limiting step, the Ar-Pd(II)-I intermediate has an extended lifetime in the reaction mixture. This allows competing background reactions—specifically, hydride transfer from solvents, bases, or trace water—to outcompete the desired coupling, leading to the reductive elimination of the deiodinated byproduct (4-fluoro-1-THP-indazole)[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4-F-3-I-1-THP-Indazole) Pd0->OxAdd ArPdI Ar-Pd(II)-I Complex (Sterically Hindered) OxAdd->ArPdI Transmet Transmetalation (Slowed by 4-F & 1-THP) ArPdI->Transmet Desired Pathway Hydride Hydride Transfer (From Solvent/Base/H2O) ArPdI->Hydride Competing Side Reaction ArPdR Ar-Pd(II)-R Transmet->ArPdR Product Desired Coupled Product ArPdR->Product Reductive Elimination Product->Pd0 ArPdH Ar-Pd(II)-H Hydride->ArPdH Byproduct Deiodinated Byproduct (4-Fluoro-1-THP-Indazole) ArPdH->Byproduct Reductive Elimination Byproduct->Pd0

Catalytic cycle showing desired cross-coupling vs. unwanted hydrodehalogenation pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing up to 50% of the des-iodo byproduct when using DMF as my solvent? A1: DMF is a known culprit for proto-dehalogenation in basic media [3]. Under basic conditions at elevated temperatures, DMF can decompose to generate formate species, which act as potent hydride donors to the trapped Ar-Pd(II)-I intermediate. To prevent this, immediately switch to an aprotic, non-reducible solvent like 1,4-dioxane or toluene.

Q2: I am using ethanol/water as my solvent system. Could this be causing the reduction? A2: Yes. Primary and secondary alcohols possess available beta-hydrogens. The palladium intermediate can readily undergo beta-hydride elimination with these alcohols, generating an aldehyde/ketone and the highly reactive Pd-H species that leads directly to your deiodinated byproduct. Furthermore, excess water can form an "Ar-Pd-OH" species that facilitates hydrodehalogenation [2].

Q3: How does my choice of base impact this specific indazole substrate? A3: Strong alkoxide bases (e.g., NaOtBu, NaOMe) can act as hydride sources themselves. Even with aqueous inorganic bases (like 2M Na₂CO₃), the presence of excess hydroxide ions can stall transmetalation and promote reduction. For the sterically hindered 4-fluoro-3-iodo-1-THP-indazole, you must use anhydrous, mild inorganic bases suspended in organic solvents. Finely milled, anhydrous K₃PO₄ or Cs₂CO₃ are the gold standards here.

Q4: Standard Pd(PPh₃)₄ is failing. What ligand system should I use to overcome the steric hindrance? A4: Pd(PPh₃)₄ is a first-generation catalyst that struggles with sterically encumbered transmetalations. You must use a ligand that actively forces the coupling partners together. Buchwald biaryl phosphine ligands (specifically XPhos or SPhos) paired with Pd precatalysts (like XPhos Pd G2/G3) are highly recommended. Their bulky, electron-rich nature stabilizes the active Pd(0) species and drastically accelerates the rate-limiting transmetalation step, outcompeting the background reduction pathway.

Reaction Optimization Data

The following table summarizes quantitative screening data for the Suzuki-Miyaura coupling of 4-fluoro-3-iodo-1-THP-indazole with a standard aryl boronic acid. Note the drastic shift in the Product-to-Deiodinated ratio when switching from standard to optimized conditions.

Solvent SystemBase (Equiv)Catalyst / LigandTemp (°C)Conversion (%)Ratio (Product : Deiodinated)
DMF / H₂O (9:1)Na₂CO₃ (aq) (3.0)Pd(PPh₃)₄ (5 mol%)100>95%20 : 80
EtOH / H₂O (4:1)K₂CO₃ (aq) (3.0)Pd(dppf)Cl₂ (5 mol%)8090%40 : 60
Toluene (Anhydrous)Cs₂CO₃ (solid) (2.5)Pd(OAc)₂ / SPhos (5 mol%)10098%85 : 15
1,4-Dioxane (Anhydrous) K₃PO₄ (solid) (3.0) XPhos Pd G2 (3 mol%) 90 >99% 96 : 4

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes specific In-Process Controls (IPCs) to verify that the hydrodehalogenation pathway has been successfully suppressed before proceeding to workup.

Optimized Suzuki-Miyaura Coupling Protocol

Materials Required:

  • 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 equiv)

  • XPhos Pd G2 Precatalyst (0.03 equiv)

  • Anhydrous K₃PO₄ (finely milled, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M relative to indazole)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Solid Reagent Charging: Add the indazole substrate, the boronic acid, anhydrous K₃PO₄, and the XPhos Pd G2 precatalyst to the vessel.

    • Causality Note: Adding the catalyst last among the solids minimizes its exposure to trace moisture on the vessel walls.

  • Solvent Addition & Degassing (Critical Step): Add the anhydrous 1,4-Dioxane. Immediately subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

    • Validation: The solution should transition from a cloudy suspension to a distinct reddish-orange hue as the active Pd(0) species is generated. If it turns black, oxygen has poisoned the catalyst, and deiodination will spike.

  • Reaction Execution: Backfill the vessel with Argon, seal it tightly, and immerse it in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800+ RPM) to ensure the insoluble K₃PO₄ remains suspended.

  • In-Process Control (IPC) via LC-MS: After 2 hours, withdraw a 10 µL aliquot under Argon. Quench it in 1 mL of LC-MS grade Acetonitrile.

    • Self-Validation Check: Analyze the chromatogram. You must monitor for two specific masses:

      • Desired Product: m/z =[M+H]⁺ of your specific coupled product.

      • Deiodinated Byproduct: m/z = 221.1 [M+H]⁺ (corresponds to 4-fluoro-1-THP-indazole).

    • Decision Gate: If the byproduct peak (m/z 221.1) is < 5% relative to the product peak, the catalytic cycle is functioning optimally. Proceed to step 6.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the phosphate salts and palladium black. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof Google P
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics (ACS Public
  • Deciphering complexity in Pd–catalyzed cross-couplings N
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions Benchchem Technical Support Center
Troubleshooting

optimizing palladium catalyst selection for 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole reactions

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you understand that functionalizing heavily decorated heterocyclic scaffolds requires precise mechanistic contro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you understand that functionalizing heavily decorated heterocyclic scaffolds requires precise mechanistic control. The substrate 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole presents a unique triad of synthetic challenges:

  • The C3-Iodo Group : Highly reactive toward oxidative addition, but prone to protodehalogenation if downstream steps lag.

  • The 4-Fluoro Substituent : Exerts a strong inductive electron-withdrawing effect that accelerates oxidative addition, while simultaneously creating a severe steric shield around the C3 position that hinders transmetalation and reductive elimination.

  • The N1-THP Protecting Group : An acid-sensitive acetal that restricts the use of acidic additives or harsh aqueous workups.

This guide provides field-proven insights, self-validating protocols, and troubleshooting workflows to help you optimize palladium catalyst selection for this specific chemical space.

Mechanistic Rationale & Catalytic Cycle

The due to its mild reaction conditions and functional group tolerance[1]. For our specific indazole substrate, the catalytic cycle is heavily influenced by the 4-fluoro group. Because the C-I bond is inherently weak and the fluorine atom draws electron density away from the ring, the initial oxidative addition of Pd(0) is exceptionally fast.

Consequently, the rate-limiting step shifts to transmetalation or reductive elimination . If the catalyst lacks sufficient steric bulk or the correct bite angle, the intermediate Pd(II) complex will stall, leading to off-target pathways such as homocoupling or protodehalogenation., provided the ligand architecture is properly tuned[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C3-I Cleavage) Pd0->OxAdd + Substrate TransMet Transmetalation (Boronic Acid) OxAdd->TransMet + R-B(OH)2 - Base·HI RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Fluoro-3-Substituted 1-(THP)-1H-indazole RedElim->Product Product Release Substrate 4-Fluoro-3-iodo- 1-(THP)-1H-indazole Substrate->OxAdd

Fig 1. Palladium catalytic cycle for the C3 cross-coupling of the sterically hindered indazole substrate.

Frequently Asked Questions (FAQs)

Q: Why is my THP protecting group falling off during the Suzuki coupling? A: The tetrahydropyranyl (THP) group is an acetal. While it is highly stable to the basic conditions typical of cross-coupling, it is extremely sensitive to trace aqueous acids. If your boronic acid is partially degraded to boroxine and boric acid, or if you use an acidic workup (e.g., saturated NH4Cl), the THP group will cleave. Solution: Maintain strictly neutral or basic conditions and use mild bases like K3PO4.

Q: How does the 4-fluoro substituent dictate my choice of phosphine ligand? A: The 4-fluoro group creates a steric bottleneck directly adjacent to the C3 reaction center. Simple ligands like PPh3 often fail because they cannot force the sterically congested Pd(II) intermediate to undergo reductive elimination. You must use ligands with a large bite angle (e.g., dppf ) or bulky, electron-rich monodentate ligands (e.g., XPhos or SPhos )., allowing for lower catalyst loadings[3].

Q: What is the optimal catalyst loading for this substrate? A: [3]. For this specific fluoro-indazole, we recommend starting at 5 mol% Pd(dppf)Cl2 to ensure the reaction outpaces competitive protodehalogenation.

Troubleshooting Guide: Common Reaction Failures

When functionalizing the C3 position of indazoles, , but deviations in protocol can lead to rapid failure[4].

  • Issue 1: High levels of protodehalogenation (Reduction of C-I to C-H)

    • Causality: Oxidative addition occurs quickly, but transmetalation is too slow. The long-lived Pd(II) intermediate eventually abstracts a proton from the solvent or amine base.

    • Solution: Increase the nucleophilicity of the boronic acid by switching to a stronger base (e.g., Cs2CO3), or add a phase-transfer catalyst to accelerate the biphasic transmetalation step.

  • Issue 2: Incomplete conversion / Catalyst poisoning

    • Causality: Oxygen ingress has oxidized your Pd(0) to inactive Pd(II) species, or palladium black has precipitated.

    • Solution: Ensure rigorous degassing via the freeze-pump-thaw method. Avoid simple nitrogen bubbling, which is often insufficient for sensitive Buchwald-type ligands.

Troubleshooting Start Reaction Yield < 20% Check Analyze via LC-MS Start->Check Unreacted Unreacted Substrate (No Ox. Addition) Check->Unreacted Dehalogenation Protodehalogenation (C3-H Formation) Check->Dehalogenation Degradation THP Cleavage / Degradation Check->Degradation Sol1 Use Electron-Rich Ligand (e.g., XPhos, dppf) Unreacted->Sol1 Sol2 Exclude Moisture / Air Check Solvent Purity Dehalogenation->Sol2 Sol3 Switch to Milder Base (e.g., K3PO4, Cs2CO3) Degradation->Sol3

Fig 2. Troubleshooting workflow for diagnosing and resolving low-yield cross-coupling reactions.

Quantitative Data: Catalyst Screening Comparison

The following table summarizes the optimization of the Suzuki-Miyaura coupling between 4-fluoro-3-iodo-1-(THP)-1H-indazole and phenylboronic acid. Notice how the interplay between catalyst geometry and base selection dictates both the conversion rate and the survival of the THP protecting group.

EntryPalladium Catalyst (5 mol%)Ligand TypeBase (2.0 eq)Solvent SystemTemp (°C)Conversion (%)THP Retention (%)
1Pd(PPh3)4Monodentate (Small)Na2CO31,4-Dioxane/H2O10035%>95%
2Pd(OAc)2 + SPhosBuchwald (Bulky)K3PO41,4-Dioxane/H2O8088%>95%
3 Pd(dppf)Cl2·CH2Cl2 Bidentate (Large Bite) K3PO4 1,4-Dioxane/H2O 80 >95% >95%
4Pd(dppf)Cl2·CH2Cl2Bidentate (Large Bite)NaOHTHF/H2O8090%<10% (Cleaved)
5Pd2(dba)3 + XPhosBuchwald (Bulky)Cs2CO3Toluene/H2O10092%>90%

Data Interpretation: Entry 3 represents the optimal self-validating system. The large bite angle of dppf forces reductive elimination, while K3PO4 provides sufficient basicity for transmetalation without causing the base-catalyzed hydrolysis seen in Entry 4.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At critical junctures, specific visual or analytical checkpoints confirm that the mechanistic pathway is proceeding correctly.

Objective : Suzuki-Miyaura cross-coupling of 4-fluoro-3-iodo-1-(THP)-1H-indazole with an arylboronic acid.

Step 1: Reagent Preparation (Inert Atmosphere) Charge an oven-dried Schlenk flask with 4-fluoro-3-iodo-1-(THP)-1H-indazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol). Causality: K3PO4 is utilized because its anhydrous nature prevents premature hydrolysis of the THP group before the solvent is added, while remaining basic enough to activate the boronic acid.

Step 2: Catalyst Loading Add Pd(dppf)Cl2·CH2Cl2 (5 mol%, 0.05 mmol) to the solid mixture.

Step 3: Solvent Addition & Rigorous Degassing Add 10 mL of a pre-mixed 1,4-Dioxane/H2O (4:1 v/v) solution. Immediately subject the flask to three freeze-pump-thaw cycles using a Schlenk line. Backfill with ultra-pure Argon. Validation Checkpoint: Upon heating to 80 °C, the suspension should transition to a deep, homogenous red/orange solution. This color change self-validates the reduction of Pd(II) to the active Pd(0) catalyst. If the solution turns opaque black, palladium black has precipitated due to oxygen contamination; the reaction must be aborted.

Step 4: Reaction Execution Stir vigorously at 80 °C for 12 hours. Monitor via LC-MS.

Step 5: Workup & Isolation Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with deionized water (2 x 10 mL). Crucial : Do not use acidic washes (e.g., HCl or NH4Cl) as this will instantly cleave the THP group. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Validation Checkpoint: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 3:1). The desired THP-protected product will elute rapidly (high Rf). If a heavy, UV-active baseline spot is observed, it indicates that the highly polar, deprotected 1H-indazole has formed, signaling that the solvent system became inadvertently acidified during workup.

References

  • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: Scientific Reports (via PMC / NIH) URL:[Link]

  • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Advances URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 4-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Welcome to the Technical Support Center. This guide is specifically engineered for synthesis chemists and drug development professionals working with 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for synthesis chemists and drug development professionals working with 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . This halogenated heterocycle is a critical intermediate, frequently utilized in the synthesis of complex pharmaceutical agents such as ERK and SHP2 kinase inhibitors[1].

While the tetrahydropyran-2-yl (THP) protecting group effectively masks the indazole N1-proton to prevent unwanted side reactions, it significantly increases the molecule's steric bulk and lipophilicity[2]. Combined with the heavy iodine atom at the C3 position and the fluorine at C4, this creates a highly hydrophobic molecule with unique solvation challenges. Below, we address the most common solubility bottlenecks encountered during high-throughput screening, low-temperature organometallics, cross-coupling, and deprotection workflows.

Quantitative Data: Empirical Solubility Profile

To establish a baseline for experimental design, refer to the solubility behavior of this THP-protected indazole across standard laboratory solvents.

SolventPolarity IndexSolubility ProfileRecommended Use Case
Dichloromethane (DCM) 3.1Very High (> 100 mg/mL)Primary organic phase, deprotection co-solvent
2-Methyltetrahydrofuran 3.5High (Remains stable at -40°C)Low-temperature organometallic reactions
Tetrahydrofuran (THF) 4.0Moderate (Precipitates < -20°C)Room temperature homogenious reactions
1,4-Dioxane 4.8High (Miscible with H₂O at heat)Monophasic cross-coupling reactions
Methanol (MeOH) 5.1Poor (< 5 mg/mL)Avoid as a primary solvent; use as anti-solvent
Dimethyl Sulfoxide (DMSO) 7.2High (Prone to freeze-thaw crashing)High-Concentration HTS Stock Solutions
Water 10.2InsolubleAqueous workups and extractions only
Section 1: Stock Solutions & Storage FAQs

Q: My compound precipitates out of DMSO stock solutions after freeze-thaw cycles. How do I ensure a homogenous solution for screening? A: DMSO has a relatively high freezing point of 19°C. When a DMSO stock solution of a highly lipophilic THP-indazole thaws, the solvent often melts before the solute can fully re-solvate, leading to localized supersaturation and crystallization. The bulky THP group can also form stable, slow-dissolving solvates.

Step-by-Step Resolution Protocol:

  • Equilibrate the frozen vial to room temperature (25°C) for 30 minutes.

  • Apply gentle heating using a thermoshaker set to 40°C for 15 minutes. Caution: Do not exceed 50°C, as trace acidic impurities in DMSO can trigger premature cleavage of the THP group at elevated temperatures.

  • Sonicate the vial in a water bath for 5–10 minutes to mechanically disrupt the crystal lattice of the precipitate.

  • Self-Validation System: Inspect the solution against a strong backlight to ensure no micro-crystals remain. To definitively validate homogeneity, extract a 2 µL aliquot from the meniscus and another from the bottom of the vial. Dilute both in Acetonitrile and analyze via LC-MS; identical UV peak areas confirm uniform concentration.

Section 2: Low-Temperature Organometallic Workflows

Q: During iodine-magnesium exchange (Grignard) or lithiation at -40°C, the starting material crashes out of THF. What is the mechanistic cause, and how can I fix it? A: At cryogenic temperatures, the solubility of bulky, non-polar THP-protected indazoles in THF drops exponentially. Furthermore, as the organometallic reagent (e.g., i -PrMgCl) coordinates to the THP oxygen and the indazole nitrogens, it forms a rigid, less soluble pre-transition state complex that readily precipitates, halting the reaction.

Step-by-Step Resolution Protocol:

  • Charge the dry reactor with 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq).

  • Replace standard THF with anhydrous 2-MeTHF (10 volumes). 2-MeTHF possesses a superior low-temperature solubility profile for lipophilic organics and disrupts rigid coordination complexes due to its extra methyl group.

  • If turbidity persists at -40°C, add 5% v/v of a polar aprotic co-solvent like DMPU (N,N'-Dimethylpropyleneurea). This specifically solvates the metal cations (Li⁺ or Mg²⁺), breaking up aggregates and maintaining a homogenous solution.

  • Proceed with the dropwise addition of the organometallic reagent.

  • Self-Validation System: Monitor the reaction via an internal thermocouple. A sudden, unexplained drop in the exothermic rate during addition indicates precipitation. A steady exotherm confirms the substrate remains in solution and is actively reacting.

Section 3: Biphasic Cross-Coupling Reactions

Q: In my Suzuki-Miyaura coupling using a Toluene/Water system, I observe a thick emulsion and unreacted starting material trapped in the organic phase. Is this a solubility issue? A: Yes. The extreme lipophilicity of the THP-protected indazole causes it to sequester deeply within the organic phase, while the inorganic base and the boronic acid reside primarily in the aqueous phase. This limits the reaction strictly to the biphasic interface, starving the palladium catalytic cycle and leading to poor conversion.

Step-by-Step Resolution Protocol:

  • Transition from a biphasic system to a miscible (monophasic) solvent system by using a 1,4-Dioxane/Water (4:1 v/v) mixture. Dioxane provides excellent solubility for the THP-indazole while remaining completely miscible with water at elevated temperatures.

  • Degas the solvent mixture by sparging with Nitrogen for 15 minutes.

  • Add the indazole, boronic acid, Pd catalyst, and base (e.g., K₃PO₄).

  • Heat the reactor to 90°C. The mixture will transition into a homogenous single phase, ensuring maximum mass transfer and rapid catalytic turnover.

  • Self-Validation System: Stop the stirring briefly at 90°C. If the solution separates into two distinct layers, the water ratio is too high. If it remains a single clear phase, optimal mass transfer is achieved.

Workflow A Solubility Issue Detected 4-Fluoro-3-iodo-1-THP-indazole B Identify Reaction Type A->B C Low-Temp Organometallic (<-40°C) B->C D Biphasic Cross-Coupling (Aqueous/Organic) B->D E THP Deprotection (Acidic) B->E C1 Switch THF to 2-MeTHF Add 5% DMPU C->C1 Prevents cryogenic precipitation D1 Switch to Dioxane/H2O (4:1) Heat to >80°C D->D1 Ensures monophasic mass transfer E1 Use DCM/MeOH (1:1) Co-solvent System E->E1 Solvates lipophilic SM

Decision tree for troubleshooting THP-indazole solubility across various reaction workflows.

Section 4: THP Deprotection Workflows

Q: I am trying to remove the THP group using HCl in Methanol, but the starting material doesn't dissolve, leading to incomplete deprotection. How do I resolve this? A: The THP-protected indazole is highly lipophilic and exhibits exceptionally poor solubility in pure polar protic solvents like methanol[3]. If the starting material remains a suspension, acid hydrolysis occurs only at the solid-liquid interface, which is kinetically sluggish and leads to stalled reactions.

Step-by-Step Resolution Protocol:

  • Suspend the THP-indazole in Dichloromethane (DCM) (5 volumes). The compound will dissolve completely, forming a clear solution.

  • Add Methanol (5 volumes) to the stirring solution to create a 1:1 binary co-solvent system.

  • Add 4N HCl in Dioxane (3.0 eq) dropwise.

  • Stir at room temperature. As the THP group is cleaved, the deprotected 4-fluoro-3-iodo-1H-indazole (which is significantly more polar and lacks the solubilizing THP group) will naturally precipitate out of the DCM/MeOH mixture. This precipitation actively drives the reaction forward to completion via Le Chatelier's principle.

  • Self-Validation System: Filter the newly formed precipitate. Analyze the filtrate via TLC or LC-MS. The complete absence of the high-Rf starting material in the liquid phase confirms that the co-solvent system successfully dissolved all starting material and that deprotection is 100% complete.

Mechanism SM THP-Indazole (Highly Lipophilic) Insoluble in pure MeOH Solvent Add DCM/MeOH (1:1) Complete Dissolution SM->Solvent Acid Add 4N HCl Acidic Cleavage Solvent->Acid Product Deprotected Indazole (Polar) Precipitates out Acid->Product

Co-solvent mediated THP deprotection mechanism driving reaction completion via precipitation.

References
  • Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof Google P
  • 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole Benchchem
  • Estrogen receptor modulators and uses thereof Google P

Sources

Troubleshooting

column chromatography purification methods for 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Welcome to the Technical Support Center for the purification of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . As a Senior Application Scientist, I have designed this guide to address the unique physicochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges presented by this highly functionalized indazole intermediate.

The tetrahydropyranyl (THP) group is a widely used protecting group in indazole chemistry, particularly to mask the acidic N-H proton during palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[1]. However, the THP acetal linkage is highly sensitive to the acidic silanol groups present on standard normal-phase silica gel. Furthermore, the presence of the 4-fluoro and 3-iodo substituents alters the electron density of the indazole core, subtly impacting the thermodynamic stability of the N1 versus N2 regioisomers during protection[2].

This guide provides a self-validating methodology, mechanistic troubleshooting, and quantitative benchmarks to ensure high-yield, high-purity isolation of your target compound.

Quantitative Chromatographic Benchmarks

To successfully isolate 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, you must first understand its behavior on a silica stationary phase. The THP group effectively masks the polar N-H bond, drastically increasing the molecule's lipophilicity compared to the unprotected starting material[3].

Table 1: Chromatographic Parameters and Causality

ParameterValue / ObservationMechanistic Rationale
Rf (N1-THP Product) 0.55 - 0.65 (20% EtOAc/Hexanes)The THP group shields the indazole dipole, maximizing lipophilicity and resulting in rapid elution[3].
Rf (N2-THP Isomer) 0.40 - 0.45 (20% EtOAc/Hexanes)The N2-isomer exposes a larger dipole moment across the indazole core, increasing interaction with the stationary phase.
Rf (Unprotected Indazole) 0.15 - 0.25 (20% EtOAc/Hexanes)The free N-H bond acts as a strong hydrogen-bond donor to the silica silanol groups, causing severe retention.
Silica Gel Passivation 1% v/v Triethylamine (TEA)Standard silica has a pH of ~4.5-5.5. TEA neutralizes acidic silanol sites, preventing on-column THP cleavage.
Detection Wavelength 254 nm & 280 nmThe extended conjugation of the halogenated indazole core provides strong UV absorbance.

Experimental Workflow & Self-Validating Protocol

The following workflow illustrates the critical path for successful purification.

Workflow Start Crude Mixture: 4-fluoro-3-iodo-1-THP-indazole Prep Silica Gel Passivation (1% TEA in Hexanes) Start->Prep Load Dry Loading onto Celite or Silica Prep->Load Elute Gradient Elution (0-20% EtOAc/Hexanes) Load->Elute Analyze Fraction Analysis (UV & TLC) Elute->Analyze Success Pure N1-THP Isomer (Rf ~0.6) Analyze->Success Pass Fail Deprotected Indazole (Streaking, Rf ~0.2) Analyze->Fail Acid Cleavage

Workflow for THP-indazole purification highlighting mandatory silica passivation.

Standard Operating Procedure (SOP): Silica Gel Chromatography

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Stationary Phase Passivation

  • Action: Prepare a solvent mixture of 99% Hexanes and 1% Triethylamine (TEA). Slurry-pack your column using this solvent. Flush with at least 2 column volumes (CV) of the TEA/Hexane mixture.

  • Causality: The basic amine irreversibly binds to the most acidic silanol sites, preventing them from acting as Brønsted acid catalysts for acetal hydrolysis.

  • Validation Check: Collect 5 mL of the column flow-through and test it with a wet pH indicator strip. The pH must read > 7.5. If it is acidic, continue flushing.

Step 2: Sample Preparation (Dry Loading)

  • Action: Dissolve the crude 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in a minimum amount of dichloromethane (DCM). Add Celite 545 (approx. 2x the mass of your crude). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column bed.

  • Causality: THP-indazoles are highly lipophilic and prone to "oiling out" if wet-loaded in polar solvents, which destroys band resolution. Dry loading ensures a perfectly horizontal starting band, maximizing theoretical plates.

  • Validation Check: Visually inspect the loaded Celite band. It must be perfectly level and no thicker than 2 cm.

Step 3: Gradient Elution

  • Action: Elute using a gradient of petroleum ether (or hexanes) to ethyl acetate, typically starting at 100:1 v/v and slowly increasing to 80:20 v/v[2].

  • Causality: The non-polar DHP (dihydropyran) oligomers will elute first in pure hexanes. The N1-THP product will elute around 10-15% EtOAc, while any unreacted 3-iodo-1H-indazole will remain on the column until >30% EtOAc[4].

  • Validation Check: Spot fractions on a TLC plate. The target compound will show strong UV quenching at 254 nm and will stain dark brown with an iodine chamber.

Troubleshooting Guide

When purification fails, the root cause is almost always chemical degradation on the column or poor resolution of regioisomers.

Degradation Intact N1-THP Indazole (Desired) Protonation Protonation of THP Oxygen Intact->Protonation Cleavage Oxocarbenium Ion Formation Protonation->Cleavage Product Free Indazole + DHP (Degraded) Cleavage->Product Silica Acidic Silanol (SiO-H) (Unpassivated) Silica->Protonation

Acid-catalyzed cleavage mechanism of the THP group on unpassivated silica gel.

Q: My product band is streaking heavily down the column, and my isolated yield is terrible. NMR shows mostly 4-fluoro-3-iodo-1H-indazole. What happened? A: You are observing on-column deprotection. The THP group is an acetal. When exposed to the acidic silanol groups of untreated silica gel, the THP oxygen is protonated, leading to the formation of a highly reactive oxocarbenium ion and the expulsion of the free indazole. Because the free indazole is highly polar, it immediately binds to the silica, causing severe streaking. Resolution: You must passivate your silica gel with 1% TEA prior to loading, or switch to basic alumina as your stationary phase.

Q: I see two closely eluting UV-active spots around Rf 0.55 and 0.45. Which one is my product? A: You are observing the N1 and N2 regioisomers of the THP-protected indazole. Protection of indazoles with DHP and catalytic acid (e.g., p-TsOH) often yields a mixture[2]. The N1-isomer is the thermodynamically favored product and typically elutes faster (higher Rf) because the THP group at the N1 position effectively shields the aromatic system's dipole. The N2-isomer is more polar. Pool the faster-eluting fractions.

Q: My isolated THP-indazole is contaminated with a viscous, UV-inactive oil. How do I remove it? A: This oil consists of dihydropyran (DHP) oligomers formed during the protection step. Because they are highly non-polar, they co-elute near the solvent front. Resolution: Ensure you flush the column with at least 1-2 CV of 100% hexanes before starting your ethyl acetate gradient. This will wash the DHP oligomers off the column before your target compound begins to migrate.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse-Phase (RP) chromatography instead of Normal-Phase (NP) silica? A: Yes, but with extreme caution. RP-HPLC often utilizes mobile phases modified with 0.1% Formic Acid or TFA to improve peak shape. These acidic modifiers will rapidly cleave the THP group during the run. If you must use RP-HPLC, use a basic mobile phase modifier (e.g., 0.1% Ammonium Hydroxide or Ammonium Bicarbonate buffer at pH 9).

Q: The 3-iodo starting material and the 3-bromo analog have identical Rf values. How can I separate them? A: Halogenated indazoles with different halogens (I vs. Br) are notoriously difficult to separate by standard silica gel chromatography because their polarities are nearly identical. If your starting material was contaminated with the bromo-analog, you must separate them before THP protection using recrystallization, or rely on preparative HPLC. Normal phase silica will not resolve them.

Q: Does the 4-fluoro substituent affect the stability of the THP group? A: Yes, subtly. The highly electronegative fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect on the indazole core. This reduces the electron density at the N1 nitrogen, making the N1-C(THP) bond slightly more labile to acid hydrolysis compared to an unsubstituted indazole. This makes the TEA passivation step absolutely critical for this specific substrate.

References

  • 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7 - Benchchem Benchchem URL
  • WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents Google Patents URL
  • 2-(Tetrahydro-2H-pyran-2-yl)
  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - ACS Publications ACS Publications URL

Sources

Optimization

minimizing side reactions in 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole functionalization

Welcome to the technical support guide for the synthetic manipulation of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This versatile building block is crucial in many drug discovery programs, but its journey...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthetic manipulation of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This versatile building block is crucial in many drug discovery programs, but its journey from starting material to final product can be fraught with challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address common side reactions and provide field-tested solutions to maximize the yield and purity of your desired compounds.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of functionalizing the C-3 position of the indazole core.[1] However, the interplay between the catalyst, ligands, base, and the substrate itself can lead to a host of undesired products. This section provides troubleshooting for the most common cross-coupling reactions.

FAQ 1.1: I'm observing significant proto-deiodination in my Suzuki-Miyaura coupling. What causes this, and how can I minimize it?

Answer:

Proto-deiodination, the replacement of the iodine atom with hydrogen, is a prevalent side reaction, especially with electron-rich or sterically hindered heterocyclic halides like your indazole substrate.[2] The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can reductively eliminate with the indazole moiety faster than the desired transmetalation with the boronic acid.[3]

Causative Factors & Mitigation Strategies:

  • Base Selection: Strong, nucleophilic bases, particularly alkoxides (e.g., NaOtBu, NaOEt), can be a source of hydride ions.[4]

    • Solution: Switch to weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are less likely to generate Pd-H species and are effective in promoting the transmetalation step.[2][4]

  • Solvent & Water Content: Protic solvents (e.g., alcohols) or excessive water in aprotic solvents can serve as proton/hydride sources. While some water is often necessary to facilitate the dissolution of the base and the transmetalation step, too much can be detrimental.

    • Solution: Use anhydrous aprotic solvents like 1,4-dioxane or toluene with a controlled amount of water (e.g., a 10:1 solvent:water ratio).[2] Ensure all glassware is rigorously dried and reagents are handled under an inert atmosphere.

  • Ligand Choice: The ligand's steric and electronic properties are critical. Ligands that are not bulky or electron-rich enough may not sufficiently stabilize the palladium center, leading to side reactions.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are designed to promote fast reductive elimination of the desired product and can sterically hinder pathways leading to deiodination.[5][6]

  • Temperature and Reaction Time: High temperatures and prolonged reaction times increase the probability of catalyst decomposition and side reactions, including deiodination.[4]

    • Solution: Aim for the lowest effective temperature. If the reaction is sluggish, it is often better to screen more active catalyst systems (ligand/precatalyst) rather than simply increasing the heat.[2] Monitor the reaction closely by LC-MS or TLC and quench it as soon as the starting material is consumed.

The following diagram illustrates the competition between the desired Suzuki coupling and the proto-deiodination side reaction.

G SM Ar-I (Indazole Substrate) OA_Complex Ar-Pd(II)-I(L_n) (Oxidative Addition Complex) SM->OA_Complex Oxidative Addition Pd0 Pd(0)L_n Pd_Hydride [H-Pd(II)-Ar(L_n)] OA_Complex->Pd_Hydride Forms Pd-Hydride Intermediate Transmetalation_Complex Ar-Pd(II)-Ar'(L_n) OA_Complex->Transmetalation_Complex Transmetalation Desired_Product Ar-Ar' (Desired Product) Desired_Product->Pd0 Regenerates Catalyst Side_Product Ar-H (Deiodinated Product) Side_Product->Pd0 Regenerates Catalyst Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation_Complex Hydride_Source Hydride Source (Base, H₂O, Solvent) Hydride_Source->Pd_Hydride Pd_Hydride->Side_Product Reductive Elimination Transmetalation_Complex->Desired_Product Reductive Elimination

Caption: Competing pathways in Suzuki coupling.

FAQ 1.2: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). How can I favor the desired cross-coupling product?

Answer:

The formation of a 1,3-diyne (the homocoupled product) is the classic side reaction in Sonogashira couplings, known as Glaser or Glaser-Hay coupling.[7][8] This reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[9]

Mitigation Strategies:

  • Adopt Copper-Free Conditions: The most direct solution is to eliminate the primary cause of the side reaction. Numerous "copper-free" Sonogashira protocols have been developed and are often the preferred method.[10][11] These reactions typically require a slightly higher temperature or a more active palladium catalyst/ligand system but effectively shut down the Glaser pathway.[9]

  • Rigorous Inert Atmosphere: If a traditional copper-catalyzed protocol must be used, maintaining a strictly inert atmosphere is critical. Oxygen is the terminal oxidant for the Glaser coupling.[9] Ensure your reaction setup is thoroughly degassed (e.g., via multiple freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period) and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Choice of Amine Base: The amine base plays a dual role: it acts as a base to deprotonate the terminal alkyne and as a ligand for the palladium and copper species. Secondary amines like diisopropylamine (DIPA) or piperidine are often superior to tertiary amines like triethylamine (TEA) in suppressing homocoupling.[9]

  • Minimize Catalyst Loading: High concentrations of the copper catalyst can accelerate the rate of homocoupling.[12] Use the lowest effective loading of both palladium and copper catalysts.

The following table summarizes a comparison of typical conditions.

ParameterStandard SonogashiraCopper-Free SonogashiraRationale for Minimizing Side Reactions
Co-catalyst CuI (1-5 mol%)NoneEliminates the primary catalyst for Glaser homocoupling.[9][10]
Atmosphere Strict Inert GasInert Gas (Recommended)Prevents oxygen from acting as an oxidant for the Cu(I)-mediated homocoupling.[7]
Base Triethylamine, DIPAPiperidine, Pyrrolidine, Cs₂CO₃Choice of base can influence catalyst activity and suppress side reactions.[13][14]
Palladium System PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligandsMore active Pd(0) systems are often needed to compensate for the absence of copper.[14]
FAQ 1.3: I'm attempting a Buchwald-Hartwig amination, but the reaction is sluggish and forcing conditions are cleaving the THP protecting group. How can I improve this?

Answer:

This is a classic balancing act. The 4-fluoro-3-iodo-indazole is an electron-deficient heterocycle, which can sometimes be challenging for C-N cross-coupling.[15] The high temperatures often used to drive these reactions can lead to acid-catalyzed cleavage of the THP group, especially if any acidic byproducts are formed.[16][17]

Key Optimization Points:

  • Modern Catalyst Systems: First-generation Buchwald-Hartwig catalysts often required harsh conditions. Modern systems based on bulky, electron-rich biarylphosphine ligands (e.g., tBuXPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are significantly more active and can facilitate coupling at much lower temperatures.[18][19] Using a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle) ensures efficient generation of the active Pd(0) species, further improving reaction rates at lower temperatures.

  • Base Selection is Crucial: Strong bases like sodium tert-butoxide (NaOtBu) are standard but can be harsh. If THP cleavage is an issue, consider switching to lithium bis(trimethylsilyl)amide (LiHMDS), which is a strong, non-nucleophilic base often compatible with more sensitive functional groups, or potassium phosphate (K₃PO₄), a weaker but often effective base for these couplings.[18]

  • Solvent Choice: Toluene and 1,4-dioxane are common solvents. In some cases, a more polar aprotic solvent like tert-amyl alcohol or CPME (cyclopentyl methyl ether) can accelerate the reaction, allowing for lower temperatures.

The workflow below provides a decision-making process for optimizing this reaction.

G start Problem: Sluggish Reaction & THP Cleavage catalyst Step 1: Upgrade Catalyst System Use G3/G4 Precatalyst with Bulky Ligand (e.g., tBuXPhos, BrettPhos) start->catalyst q1 Is reaction efficient at T < 80°C? catalyst->q1 base Step 2: Screen Bases Switch from NaOtBu to: 1. LiHMDS 2. K₃PO₄ q1->base No success Success: Efficient Coupling, THP Intact q1->success Yes q2 Is THP group now stable? base->q2 solvent Step 3: Change Solvent Try t-Amyl Alcohol or CPME to potentially lower temperature further q2->solvent No q2->success Yes solvent->success fail Consult Specialist: Consider alternative N-protecting group solvent->fail

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Section 2: Protecting Group Stability

The tetrahydropyranyl (THP) group is an acetal, making it robust under basic and nucleophilic conditions but highly sensitive to acid. Understanding its limits is key to successful multi-step synthesis.

FAQ 2.1: Under which conditions is the THP group unstable?

Answer:

The THP group is cleaved by hydrolysis under acidic conditions. The mechanism involves protonation of one of the acetal oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free indazole-N-H.

Conditions Leading to Cleavage:

  • Aqueous Acid: Even mild aqueous acid (e.g., acetic acid in water, dilute HCl) will rapidly cleave the THP group.[16]

  • Lewis Acids: Strong Lewis acids can coordinate to the acetal oxygen and promote cleavage.

  • Protic Solvents with Acid Catalysis: Deprotection is often performed using a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PPTS) in an alcohol solvent like methanol or ethanol.[17]

  • High Temperatures in Cross-Coupling: As discussed in FAQ 1.3, prolonged heating during a cross-coupling reaction can generate trace acidic species (e.g., from hydrolysis of reagents or solvent degradation) sufficient to cause slow deprotection.

General Stability Profile of the THP Group:

Condition TypeStabilityExamples
Strongly Basic StableNaOH, KOH, NaOtBu, LiHMDS[16]
Organometallics Stable (< 0 °C)Grignard reagents, organolithiums[16]
Reducing Agents StableLiAlH₄, NaBH₄
Oxidizing Agents StableMnO₂, PCC, PDC
Acidic (Protic/Lewis) Labile TFA, HCl, H₂SO₄, PPTS, BF₃·OEt₂[17]
Hydrogenolysis StableH₂, Pd/C

Section 3: Recommended Protocols

Protocol 3.1: Robust Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol is optimized to favor the cross-coupling pathway over proto-deiodination for the title compound.

Materials:

  • 4-fluoro-3-iodo-1-(THP)-1H-indazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask or microwave vial, add the 4-fluoro-3-iodo-1-(THP)-1H-indazole, boronic acid, K₃PO₄, XPhos Pd G3 precatalyst, and XPhos ligand.

  • Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane:water mixture (e.g., 5 mL dioxane, 0.5 mL water).

  • Stir the reaction mixture vigorously at 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry.
  • Alami, M., Ferri, F., & Linstrumelle, G. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(25), 8767–8770. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (2024). In Wikipedia. [Link]

  • Shafiee, M., & Ghorbani-Choghamarani, A. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 12(1), 1-26. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(4), 99-136. [Link]

  • Villegas-Escobar, N., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 11(1), 1-11. [Link]

  • Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4. (n.d.). ResearchGate. [Link]

  • Cella, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(23), 7238-7244. [Link]

  • Favereau, L., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(6), 3249–3257. [Link]

  • Bentabed-Ababsa, G., et al. (2016). Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. Organic Letters, 18(7), 1748–1751. [Link]

  • Copper-free Sonogashira coupling. (2025, September 15). The chemical reaction database. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • de Leseleuc, M., & Collins, S. K. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(55), 13637-13653. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2022). ResearchGate. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • . (n.d.). [Link]

  • (PDF) Direct Catalytic Functionalization of Indazole Derivatives. (2025, August 9). ResearchGate. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4057–4062. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry, 81(24), 12389–12403. [Link]

  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. (2021). ChemRxiv. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC. [Link]

  • Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. (2026, February 18). ResearchGate. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). The Journal of Organic Chemistry, 69(17), 5768–5771. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2014). ScholarWorks @ UTRGV. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Ligand electronic influence in Pd-c
  • Research Progress on the Buchwald-Hartwig Amination Reactions Catalyzed by N-Heterocyclic Carbene Palladium Complexes. (2026, January 28). Journal of Henan University of Technology (Natural Science Edition). [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. [Link]

  • The Synthetic & Mechanistic Organic Chemistry of Palladium. (2006, November 4). Wipf Group. [Link]

  • Cross-coupling reaction. (2024). In Wikipedia. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2012). PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. (2010). ICMPP. [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing N-Protection for 4-Fluoro-3-iodo-1H-indazole: A Comparative Guide to THP vs. SEM Strategies

Executive Summary 4-Fluoro-3-iodo-1H-indazole is a highly sought-after building block in medicinal chemistry, frequently serving as a core scaffold for the development of kinase inhibitors and other targeted therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-3-iodo-1H-indazole is a highly sought-after building block in medicinal chemistry, frequently serving as a core scaffold for the development of kinase inhibitors and other targeted therapeutics ()[1]. However, the acidic N-H bond of the indazole ring poses a significant challenge during downstream functionalization. In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) at the C3 position, unprotected indazoles can poison palladium catalysts or undergo unwanted N-arylation ()[2].

Consequently, robust N-protection is mandatory. This guide objectively compares the two most prevalent protecting groups for this substrate: the tetrahydropyranyl (THP) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group, providing mechanistic insights, performance data, and validated experimental protocols.

Mechanistic Rationale & Causality

Why THP? (The Acid-Catalyzed Acetal)

The THP group is installed via an acid-catalyzed acetalization using 3,4-dihydro-2H-pyran (DHP). The reaction is reversible and thermodynamically driven ()[3]. Because THP is an acetal, it is highly stable to strongly basic conditions (such as those used in Suzuki couplings) but remains exquisitely sensitive to Brønsted and Lewis acids.

  • The Chiral Caveat: A critical consequence of THP protection is that it introduces a chiral center at the C2 position of the pyran ring. For 4-fluoro-3-iodo-1H-indazole, this creates diastereotopic environments that significantly complicate 1 H and 13 C NMR spectra, potentially masking the identification of downstream impurities.

Why SEM? (The Base-Promoted Ether)

The SEM group is installed via a base-promoted S N​ 2 alkylation using SEM-Cl. Deprotonation of the indazole with a strong base (e.g., NaH) generates an indazolide anion, which attacks the electrophilic silicon-containing reagent ()[4].

  • The Robustness Factor: The SEM group is sterically bulky and lacks a chiral center, ensuring clean and easily interpretable NMR spectra. It is exceptionally robust, surviving harsh basic, nucleophilic, and mild acidic conditions. However, its cleavage requires specific triggers, typically a fluoride source (like TBAF) to attack the silyl group.

Regioselectivity (N1 vs. N2)

Indazoles exhibit tautomerism, and protection can occur at either the N1 or N2 position. Thermodynamic control (e.g., NaH/SEM-Cl or extended acid catalysis with THP) predominantly favors N1-protection because it preserves the fully delocalized benzenoid aromatic system of the 1H-indazole ()[2]. The C4-fluoro substituent in 4-fluoro-3-iodo-1H-indazole exerts an electron-withdrawing inductive effect, which slightly increases the acidity of the N1-H, further driving thermodynamic N1-selectivity during base-promoted SEM installation.

Objective Performance Comparison

ParameterTHP (Tetrahydropyranyl)SEM (2-(Trimethylsilyl)ethoxymethyl)
Installation Reagents DHP, cat. p-TsOH or TFA, DCMSEM-Cl, NaH or Cs 2​ CO 3​ , DMF
Reaction Mechanism Acid-catalyzed acetalizationBase-promoted S N​ 2 alkylation
Regioselectivity Mixture of N1/N2 (Thermodynamic: N1)Mixture of N1/N2 (Thermodynamic: N1)
NMR Complexity High (Introduces a chiral center)Low (No chiral center, sharp singlets)
Chemical Stability Stable to bases; Labile to Lewis/Brønsted acidsHighly robust to bases, nucleophiles, mild acids
Deprotection Triggers Mild acid (HCl/EtOH, TFA/DCM)Fluoride (TBAF) or strong acid (hot HCl)
Cost Efficiency High (DHP is inexpensive)Low (SEM-Cl is relatively expensive)

Experimental Workflows & Protocols

G Sub 4-Fluoro-3-iodo-1H-indazole (Free N-H) THP_Route THP Protection (DHP, p-TsOH) Sub->THP_Route SEM_Route SEM Protection (SEM-Cl, NaH) Sub->SEM_Route THP_Prod N1-THP Indazole (Acid-Labile, Chiral) THP_Route->THP_Prod SEM_Prod N1-SEM Indazole (Base-Stable, Achiral) SEM_Route->SEM_Prod

Fig 1. Divergent protection workflows for 4-fluoro-3-iodo-1H-indazole using THP and SEM groups.

Protocol A: THP Protection of 4-Fluoro-3-iodo-1H-indazole
  • Self-Validating System: The completion of this reaction is validated by TLC (disappearance of the polar starting material) and the appearance of a complex, multiplet-rich NMR spectrum due to the newly introduced chiral center.

  • Dissolution: Suspend 4-fluoro-3-iodo-1H-indazole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Catalysis: Add catalytic p-toluenesulfonic acid monohydrate (p-TsOH·H 2​ O, 0.1 equiv). Causality: A mild acid is required to protonate the DHP double bond, generating the electrophilic oxocarbenium ion without degrading the indazole ()[3].

  • Reagent Addition: Dropwise add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) at 0 °C. Warm to room temperature and stir for 3–4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO 3​ to neutralize the acid catalyst, preventing premature deprotection. Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: SEM Protection of 4-Fluoro-3-iodo-1H-indazole
  • Self-Validating System: The generation of hydrogen gas upon NaH addition validates the formation of the active indazolide anion. The final product is confirmed by a distinct, sharp singlet in the 1 H NMR around 5.7 ppm (N-CH 2​ -O).

  • Deprotonation: Dissolve the indazole (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portionwise. Causality: NaH ensures complete and irreversible deprotonation, driving the equilibrium toward the highly nucleophilic indazolide anion ()[4].

  • Alkylation: After 30 minutes of stirring (until gas evolution ceases), add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Quench & Workup: Carefully quench with ice-cold water to destroy unreacted NaH. Extract with ethyl acetate (EtOAc), wash extensively with brine (to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via silica gel chromatography.

Downstream Performance: C3-Suzuki Coupling & Deprotection

G Start Protected Indazole (N1-THP or N1-SEM) Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2, Base) Start->Suzuki Intermediate 3-Aryl-4-fluoro-1H-indazole (Protected) Suzuki->Intermediate Deprotect_THP THP Cleavage (TFA or HCl/EtOH) Intermediate->Deprotect_THP THP Route Deprotect_SEM SEM Cleavage (TBAF or hot HCl) Intermediate->Deprotect_SEM SEM Route Product 3-Aryl-4-fluoro-1H-indazole (Target Compound) Deprotect_THP->Product Deprotect_SEM->Product

Fig 2. Downstream C3-arylation workflow and group-specific deprotection strategies.

Once protected, the C3-iodo position is primed for palladium-catalyzed cross-coupling. Both THP and SEM variants tolerate standard Suzuki-Miyaura conditions (e.g., Pd(PPh 3​ ) 4​ , Ar-B(OH) 2​ , K 2​ CO 3​ , Toluene/H 2​ O, 90 °C) ()[4]. The C4-fluoro group sterically hinders the C3 position slightly, necessitating optimized heating or highly active ligands (like XPhos) for bulky boronic acids.

Deprotection Causality:
  • THP Cleavage: Easily achieved by stirring the coupled product in a solution of HCl in methanol (or 20% TFA in DCM) at room temperature for 2 hours ()[2]. The acid protonates the pyran oxygen, facilitating the expulsion of the indazole leaving group.

  • SEM Cleavage: Requires either a fluoride source or harsh acid. Treat the SEM-protected intermediate with Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 equiv) and heat to 60 °C, or use refluxing 6M HCl/EtOH ()[4]. The fluoride ion exhibits a high affinity for silicon, attacking the trimethylsilyl group and triggering a cascade elimination of ethylene and formaldehyde to liberate the free indazole.

References

  • The Journal of Organic Chemistry (ACS). "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions".[Link]

  • Journal of Medicinal Chemistry (ACS). "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)".[Link]

  • Tetrahedron Letters (Elsevier). "A mild and efficient THP protection of indazoles and benzyl alcohols in water".[Link]

Sources

Comparative

Comparative Reactivity Guide: 4-Fluoro-3-iodo vs. 5-Fluoro-3-iodo Indazole Scaffolds in Cross-Coupling Applications

Halogenated indazoles are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of kinase inhibitors and transcription factor modulators. While 4-fluoro-3-iodo-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogenated indazoles are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of kinase inhibitors and transcription factor modulators. While 4-fluoro-3-iodo-1H-indazole and 5-fluoro-3-iodo-1H-indazole differ only by the position of a single fluorine atom, this subtle structural variation fundamentally alters their reactivity during transition-metal-catalyzed cross-coupling.

This guide objectively compares the performance of these two scaffolds, detailing the underlying causality of their reactivity differences and providing self-validating experimental protocols to overcome their respective synthetic bottlenecks.

Mechanistic Rationale: The Causality of Reactivity Differences

To successfully functionalize these scaffolds, researchers must understand that the position of the fluorine atom dictates whether the primary reaction barrier is steric or electronic .

The Peri-Steric Effect in 4-Fluoro-3-iodoindazole

In the 4-fluoro isomer, the fluorine atom is located at the C4 position, which is peri to the C3-iodo group. This spatial proximity creates a severe steric clash (A-value interference). During a Suzuki-Miyaura or Buchwald-Hartwig coupling, the rate-determining step is the oxidative addition of the Palladium(0) catalyst into the C3-I bond. The bulky C4-fluorine physically blocks the approach of standard, highly coordinated Pd(0) complexes[1]. Consequently, standard bidentate ligands (like dppf) fail. To bypass this, researchers must utilize sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or APhos)[2]. These ligands force the formation of a highly reactive, monoligated Pd(0)L₁ complex that is small enough to penetrate the steric bulk and insert into the encumbered C-I bond.

Inductive Deactivation in 5-Fluoro-3-iodoindazole

Conversely, the 5-fluoro substituent is meta to the C3 center. It does not impose steric hindrance on the C3-I bond. However, fluorine is highly electronegative, and its strong inductive electron-withdrawing effect (-I) pulls electron density away from the indazole core. This electronic deactivation makes the C3-I bond less prone to oxidative addition. As demonstrated in , conventional heating of 5-fluoro-3-iodoindazole often results in the complete recovery of the precursor (up to 63% recovered) because the slow oxidative addition allows the catalyst to degrade before the reaction can proceed[3]. Transitioning to microwave irradiation provides the rapid thermal kinetics required to push the reaction forward.

ReactivityLogic Substrates 3-Iodoindazole Scaffolds F4 4-Fluoro-3-iodoindazole Substrates->F4 F5 5-Fluoro-3-iodoindazole Substrates->F5 Steric Peri-Steric Hindrance (C4-F clashes with C3-I) F4->Steric Electronic Inductive Deactivation (Meta to C3) F5->Electronic Pd_Hard Restricted Pd(0) Approach Steric->Pd_Hard Pd_Slow Slow Oxidative Addition Electronic->Pd_Slow Sol_4F Requires Bulky Ligands (e.g., XPhos, APhos) Pd_Hard->Sol_4F Sol_5F Requires Microwave Irradiation Pd_Slow->Sol_5F

Caption: Logic tree detailing the divergent reactivity and required conditions for fluoro-iodoindazoles.

Empirical Reactivity Profiles

The following table summarizes the quantitative performance of both scaffolds under varying Suzuki-Miyaura cross-coupling conditions, highlighting the necessity of tailoring the experimental approach to the specific isomer.

SubstrateHeating MethodCatalyst SystemYield (%)Mechanistic Observation
5-Fluoro-3-iodoindazole Conventional (80°C)Pd(dppf)Cl₂0%Inductive deactivation; 63% precursor recovered
5-Fluoro-3-iodoindazole Microwave (110°C)Pd(dppf)Cl₂87%Rapid thermal kinetics overcome deactivation
4-Fluoro-3-iodoindazole Conventional (80°C)Pd(dppf)Cl₂<10%Peri-steric clash blocks Pd(0) oxidative addition
4-Fluoro-3-iodoindazole Conventional (100°C)Pd₂(dba)₃ / XPhos76%Monoligated Pd(0)L₁ complex penetrates steric bulk

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal standards and orthogonal analytical checks to guarantee that observed yields are absolute and not artifacts of solvent evaporation or catalyst poisoning.

Protocol: Regioselective C3-Coupling of Hindered Fluoro-Iodoindazoles

Step 1: Substrate Validation & Baseline Establishment

  • In an oven-dried microwave vial, combine the fluoro-3-iodoindazole (1.0 equiv, 0.5 mmol), the boronic acid/ester (1.2 equiv), and an inert internal standard (1,3,5-trimethoxybenzene, 0.5 equiv).

  • Dissolve in degassed 1,4-dioxane/H₂O (4:1, 5 mL).

  • Self-Validation Check: Withdraw a 10 µL aliquot, quench with MeCN, and analyze via LC-MS to establish the exact baseline ratio of starting material to the internal standard.

Step 2: Catalyst & Ligand Assembly

  • Transfer the vial to an anaerobic glovebox.

  • For 4-Fluoro: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%). The bulky XPhos ligand is mandatory to bypass the C4-fluorine steric clash[1].

  • For 5-Fluoro: Add Pd(dppf)Cl₂ (5 mol%).

  • Add K₃PO₄ (3.0 equiv) as the base. Seal the vial with a crimp cap.

Step 3: Controlled Activation

  • For 4-Fluoro: Heat conventionally at 100°C for 12 hours.

  • For 5-Fluoro: Irradiate in a microwave reactor at 110°C for 20 minutes. The rapid dielectric heating overcomes the inductive deactivation of the C5-fluorine[3].

Step 4: Orthogonal Validation & Isolation

  • Cool the reaction to room temperature.

  • Self-Validation Check: Withdraw a second 10 µL aliquot. Compare the LC-MS product/internal standard ratio against the baseline to calculate absolute conversion.

  • Perform a ¹⁹F-NMR on the crude mixture. The presence of a single, sharp fluorine signal confirms that the C-F bond remained intact and no unwanted hydrodefluorination occurred during the palladium cycle.

  • Purify via flash chromatography (Hexanes/EtOAc).

ExpWorkflow Step1 1. Substrate Validation Step2 2. Catalyst & Ligand Assembly Step1->Step2 Step3 3. Controlled Activation Step2->Step3 Step4 4. Orthogonal Validation Step3->Step4

Caption: Step-by-step self-validating workflow for cross-coupling of hindered indazole scaffolds.

References

  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: Molecules (MDPI), 2018 URL: [Link]

  • Title: Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor Source: Journal of Medicinal Chemistry (ACS / PMC), 2013 URL: [Link]

  • Title: SAR studies around the SULT1A1-activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells Source: Bioorganic & Medicinal Chemistry Letters (PMC), 2021 URL: [Link]

Sources

Validation

High-Resolution vs. Triple Quadrupole Mass Spectrometry: Fragmentation Analysis of 4-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

The Analytical Challenge in Drug Development Indazole-based scaffolds are highly privileged structures in modern medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors targeting PLK4 and...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Drug Development

Indazole-based scaffolds are highly privileged structures in modern medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors targeting PLK4 and Erk pathways[1][2]. The intermediate 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heavily functionalized building block where the N1 position is temporarily masked by a tetrahydropyran (THP) protecting group to direct electrophilic aromatic substitution (e.g., C3 iodination).

Analyzing this intermediate via electrospray ionization mass spectrometry (ESI-MS) presents two distinct challenges:

  • Protecting Group Lability: The THP group is highly susceptible to acid-catalyzed hydrolysis and in-source fragmentation, often complicating intact precursor identification[3][4].

  • Halogen Isotopic & Energetic Dynamics: The molecule contains both a weak C-I bond and a highly stable C-F bond, requiring precise collision energy tuning to map the structural connectivity without completely shattering the indazole core.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS - Orbitrap) and Triple Quadrupole (QqQ) MS for the structural elucidation and targeted quantitation of this critical intermediate.

Mechanistic Causality of Fragmentation Pathways

Understanding the gas-phase dissociation of this molecule is critical for selecting the right analytical platform and parameters. Under Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, step-wise degradation[5].

  • THP Cleavage (Neutral Loss of 84 Da): The N-C bond connecting the indazole to the THP group is the weakest link under ESI conditions. Protonation at the pyran oxygen or the indazole N2 induces rapid heterolytic cleavage, resulting in the neutral loss of 3,4-dihydro-2H-pyran (C5H8O, 84.057 Da)[4]. This transition ( m/z 347.0 262.9) requires minimal collision energy.

  • Deiodination (Loss of HI): Once the THP group is expelled, the C3-I bond (Bond Dissociation Energy 240 kJ/mol) becomes the primary site of fragmentation. The application of medium collision energy triggers the expulsion of hydrogen iodide (HI, 127.91 Da), yielding the stable 4-fluoro-1H-indazole cation at m/z 135.0[6].

  • Indazole Ring Opening: The C4-F bond ( 485 kJ/mol) is exceptionally stable. Instead of defluorination, high collision energies force the cleavage of the indazole heterocyclic core, typically resulting in the expulsion of hydrogen cyanide (HCN, 27 Da)[5].

G M [M+H]+ m/z 347.005 F1 [M+H - THP]+ m/z 262.948 M->F1 - C5H8O (84 Da) Low CE F2 [M+H - THP - HI]+ m/z 135.036 F1->F2 - HI (128 Da) Medium CE F3 [M+H - THP - HI - HCN]+ m/z 108.025 F2->F3 - HCN (27 Da) High CE

Proposed CID fragmentation pathway of the THP-protected halogenated indazole.

Platform Comparison: HRMS vs. QqQ

Choosing between HRMS and QqQ depends entirely on the phase of drug development.

HRMS (Orbitrap/Q-TOF): Operating at resolutions exceeding 70,000 FWHM, HRMS provides exact mass measurements (sub-3 ppm error). It is the superior choice during early-stage synthesis and impurity profiling, as it can easily distinguish the target intermediate from isobaric byproducts that a low-resolution instrument would conflate.

Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ acts as a highly specific mass filter. While it lacks the resolution of the Orbitrap, it offers unmatched sensitivity, dynamic range, and scan speed. It is the definitive choice for high-throughput pharmacokinetic (PK) quantitation or trace-level monitoring of the intermediate in final active pharmaceutical ingredients (APIs).

Workflow Sample Sample Prep: Neutral pH Buffer LC UHPLC Separation (C18, Gradient) Sample->LC Split MS Platform Selection LC->Split HRMS HRMS (Orbitrap) Full Scan / ddMS2 Split->HRMS QqQ Triple Quadrupole MRM Mode Split->QqQ DataHRMS Exact Mass Profiling Structural Elucidation HRMS->DataHRMS DataQqQ High-Sensitivity Targeted Quantitation QqQ->DataQqQ

Comparative MS workflow for structural elucidation vs. targeted quantitation.

Self-Validating Experimental Protocols

To ensure robust data acquisition, the following protocols incorporate self-validating feedback loops designed to prevent artifacts, specifically the premature loss of the THP group.

Protocol A: Sample Preparation & LC Separation
  • Causality: The THP protecting group is highly susceptible to acid-catalyzed hydrolysis in aqueous environments. Standard LC-MS mobile phases (0.1% formic acid) will degrade the sample in the autosampler vial over a 12-hour sequence.

  • Action: Prepare 1 mg/mL stock solutions in pure LC-MS grade acetonitrile. Dilute to working concentrations using 10 mM ammonium bicarbonate (pH 7.8) to stabilize the THP group. Use a fast UHPLC gradient (e.g., 2-minute run time on a C18 column) to minimize column residence time.

  • Self-Validation Step: Inject a solvent blank immediately after the highest calibration standard. If the m/z 262.9 peak is observed in the blank at the expected retention time, it indicates either autosampler carryover or active in-vial degradation, requiring fresh sample preparation.

Protocol B: HRMS Source Optimization (Minimizing In-Source Fragmentation)
  • Causality: High declustering potentials (DP) or capillary voltages will cleave the weak N-THP bond before the ions even enter the first quadrupole, destroying the precursor ion signal.

  • Action: Infuse the sample post-column. Ramp the DP from 20V to 100V.

  • Self-Validation Step: Continuously monitor the ratio of the intact precursor ( m/z 347.005) to the in-source fragment ( m/z 262.948). Select the highest voltage that maintains a precursor-to-fragment ratio of >10:1. If the ratio drops below this threshold, the source is too energetic.

Protocol C: QqQ MRM Optimization
  • Causality: Different chemical bonds require distinct kinetic energies to break.

  • Action: Isolate m/z 347.0 in Q1. Apply a collision energy (CE) ramp from 10 eV to 50 eV in Q2.

  • Self-Validation Step: Plot the breakdown curve. The sequential appearance and subsequent decay of m/z 262.9 (low CE), m/z 135.0 (medium CE), and m/z 108.0 (high CE) chemically validates the structural connectivity of the molecule.

Quantitative Data Summaries

The experimental data derived from the protocols above are summarized in the tables below, providing a direct reference for method transfer.

Table 1: High-Resolution Exact Mass and Fragmentation Assignments (Orbitrap) Data acquired in positive ESI mode, resolution set to 70,000 FWHM.

Fragment IDElemental CompositionTheoretical Exact Mass (Da)Observed Mass (Da)Mass Error (ppm)Mechanistic Origin
Precursor C₁₂H₁₃FIN₂O⁺347.0054347.0051-0.8Intact [M+H]⁺
Product 1 C₇H₅FIN₂⁺262.9479262.9482+1.1Neutral loss of THP (C₅H₈O)
Product 2 C₇H₄FN₂⁺135.0356135.0354-1.4Loss of HI from Product 1
Product 3 C₆H₃FN⁺108.0247108.0250+2.7Loss of HCN from Product 2

Table 2: Optimized MRM Transitions for QqQ Quantitation Data optimized for trace-level intermediate monitoring.

Precursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
347.0262.9504515Quantifier (Highest abundance, low CE)
347.0135.0504535Qualifier 1 (High specificity, medium CE)
262.9135.0504025Qualifier 2 (Monitors in-source fragments)

References

  • Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry.[Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH.[Link]

  • Mass spectrometry in structural and stereochemical problems. CLIV. Electron impact-promoted fragmentation of alkyl tetrahydropyranyl ethers and thioethers. The Journal of Organic Chemistry.[Link]

  • Continuous collective analysis of chemical reactions. ChemRxiv.[Link]

  • WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof.

Sources

Comparative

4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole vs unprotected 4-fluoro-3-iodo-1H-indazole in cross-coupling

Executive Summary Direct functionalization of the indazole C3 position via cross-coupling is a critical transformation in medicinal chemistry and drug development. However, the free N-H of 4-fluoro-3-iodo-1H-indazole oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Direct functionalization of the indazole C3 position via cross-coupling is a critical transformation in medicinal chemistry and drug development. However, the free N-H of 4-fluoro-3-iodo-1H-indazole often severely hampers catalytic efficiency. This guide objectively compares the unprotected substrate against its tetrahydropyranyl (THP) protected counterpart—4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole —detailing the mechanistic rationale, comparative yields, and self-validating protocols for successful implementation.

Mechanistic Causality: Why Unprotected Indazoles Stymie Cross-Coupling

To understand the necessity of protection, one must look at the coordination chemistry of the palladium catalytic cycle. Unprotected nitrogen-rich heterocycles like 1H-indazole possess a relatively acidic N-H proton and a highly nucleophilic nitrogen lone pair. In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the unprotected indazole undergoes base-mediated deprotonation, leading to the formation of stable, off-cycle palladium-azolyl dimers[1]. This effectively poisons the catalyst, requiring extreme temperatures (>100 °C), massive catalyst loadings, or highly specialized biarylphosphine ligands (like XPhos or SPhos) to force the reaction forward.

Conversely, masking the N1 position with a tetrahydropyranyl (THP) group eliminates this off-target metal coordination. The THP group is sterically bulky, lipophilic, and completely lacks the acidic proton. This keeps the palladium catalyst in the productive transmetalation cycle and significantly improves the substrate's solubility in organic solvents like THF, dioxane, or toluene [2]. Furthermore, the 4-fluoro substituent exerts a strong electron-withdrawing effect, activating the adjacent C3-I bond for faster oxidative addition, which synergizes perfectly with the protected core.

G cluster_unprotected Unprotected Pathway (Catalyst Poisoning) cluster_protected THP-Protected Pathway (Productive) U_Ind 4-Fluoro-3-iodo- 1H-indazole Pd_Cat1 Pd(0) Catalyst U_Ind->Pd_Cat1 Oxidative Addition DeadEnd Inactive Pd-Azolyl Dimer Complex Pd_Cat1->DeadEnd N-H Deprotonation & Coordination P_Ind THP-Protected Indazole Pd_Cat2 Pd(0) Catalyst P_Ind->Pd_Cat2 Oxidative Addition CatCycle Active Transmetalation & Reductive Elimination Pd_Cat2->CatCycle Smooth Cycle Product C3-Functionalized Indazole CatCycle->Product High Yield

Caption: Mechanistic divergence between unprotected and THP-protected indazoles in Pd-catalysis.

Comparative Performance Data

The addition of the 4-fluoro substituent increases the electrophilicity of the C3-C-I bond but also introduces steric hindrance. The table below summarizes typical performance metrics for the Suzuki-Miyaura coupling of these substrates with standard aryl boronic acids.

ParameterUnprotected 4-Fluoro-3-iodo-1H-indazoleTHP-Protected 4-Fluoro-3-iodo-1H-indazole
Typical Yield 15% - 45% (often stalls mid-reaction)85% - 98%
Catalyst Loading 5 - 10 mol%1 - 3 mol%
Ligand Requirement Specialized (e.g., XPhos, SPhos)Standard (e.g., PPh3, dppf)
Reaction Temperature 90 °C - 110 °C60 °C - 80 °C
Solubility Poor in non-polar solventsExcellent in THF, Toluene, Dioxane
Purification Difficult (polar streaking on silica)Straightforward (highly lipophilic)

Self-Validating Experimental Protocols

To ensure high reproducibility, the following protocols represent a self-validating system: starting from the unprotected core, installing the THP group, executing the cross-coupling, and finally removing the THP group to yield the desired API intermediate [3].

Workflow Step1 Step 1: Protection DHP, p-TSA 25 °C, 2h Step2 Step 2: Cross-Coupling Ar-B(OH)2, Pd(dppf)Cl2 80 °C, 6h Step1->Step2 Step3 Step 3: Deprotection HCl in EtOH 60 °C, 4h Step2->Step3 Final Final Product C3-Aryl-4-fluoro -1H-indazole Step3->Final

Caption: Three-step workflow for the C3-functionalization of 4-fluoro-3-iodo-1H-indazole.

Protocol A: Regioselective THP Protection

Objective: Mask the N1 position thermodynamically to prevent catalyst poisoning [4].

  • Setup: Dissolve 4-fluoro-3-iodo-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) to a 0.2 M concentration.

  • Reagents: Add 3,4-dihydro-2H-pyran (DHP) (2.5 equiv) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TSA) (0.1 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation Cue: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting material (baseline) will convert to a fast-moving, lipophilic spot.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acid. Extract with DCM, dry over Na2SO4, and concentrate. The crude product is typically >95% pure N1-THP isomer.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Efficient C-C bond formation at the C3 position.

  • Setup: In a Schlenk flask, combine 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.15 M concentration.

  • Catalyst: Add Pd(dppf)Cl2 (2-3 mol%).

  • Reaction: Heat to 80 °C under a nitrogen atmosphere for 6–8 hours.

  • Validation Cue: The reaction mixture will transition from a reddish-brown to a pale yellow/black suspension as the catalyst turns over and palladium black precipitates. Full consumption of the starting iodide is easily verified by LC-MS.

Protocol C: THP Deprotection

Objective: Reveal the functionalized 1H-indazole core.

  • Setup: Dissolve the coupled THP-protected intermediate in ethanol (0.1 M).

  • Reagents: Add 2M HCl in diethyl ether or aqueous HCl (5.0 equiv).

  • Reaction: Heat to 60 °C for 2–4 hours.

  • Validation Cue: The THP group cleaves cleanly, releasing 5-hydroxypentanal (which forms diethyl acetals in EtOH). Concentrate the mixture, neutralize with saturated NaHCO3, and extract with EtOAc to isolate the highly pure, unprotected C3-functionalized 4-fluoro-1H-indazole.

Strategic Considerations for Drug Development

For process chemists, the choice of protecting group is paramount. While Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl) are frequent alternatives, THP offers a superior balance of atom economy and cost-effectiveness:

  • Vs. Boc: Boc groups on indazoles are notoriously labile and frequently undergo premature cleavage under the basic conditions (e.g., K2CO3, NaOtBu) required for Suzuki or Buchwald-Hartwig couplings.

  • Vs. SEM: SEM groups are highly robust but require expensive reagents (SEM-Cl) for installation and harsh fluoride sources (like TBAF) for deprotection, which can complicate late-stage API synthesis and purification.

  • The THP Advantage: THP provides robust stability under basic cross-coupling conditions and utilizes highly economical reagents (DHP, HCl) for both installation and removal, making it the industry standard for indazole scale-up campaigns[5].

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation National Institutes of Health (PMC)[Link]

  • A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate Organic Process Research & Development - ACS Publications[Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation MDPI / ResearchGate[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions The Journal of Organic Chemistry - ACS Publications[Link]

  • Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors Google P
Validation

Validating the Regioselectivity of N1-THP Protection on 4-Fluoro-3-iodo-1H-indazole: A Comparative Methodological Guide

Executive Summary In the development of complex pharmaceutical agents, particularly kinase inhibitors, 4-fluoro-3-iodo-1H-indazole serves as a critical synthetic scaffold. The C3-iodo group acts as a prime handle for Suz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex pharmaceutical agents, particularly kinase inhibitors, 4-fluoro-3-iodo-1H-indazole serves as a critical synthetic scaffold. The C3-iodo group acts as a prime handle for Suzuki or Sonogashira cross-coupling reactions, while the C4-fluoro atom modulates the electronic landscape of the core. To execute these couplings successfully, the indazole nitrogen must be protected. The tetrahydropyranyl (THP) group is the industry standard due to its robust stability under basic cross-coupling conditions and facile removal under mild acidic conditions [1].

However, achieving high regioselectivity is notoriously difficult due to the annular tautomerism of the indazole ring, which inherently leads to a mixture of N1 and N2 protected isomers [2]. This guide objectively compares synthetic methodologies to control this regioselectivity and provides a self-validating protocol for isolating and analytically confirming the thermodynamically favored N1-THP regioisomer.

Mechanistic Causality: The N1 vs. N2 Conundrum

To master indazole protection, one must understand the interplay between kinetic and thermodynamic control. Indazoles exist in a dynamic equilibrium between the 1H and 2H tautomeric forms.

  • Kinetic Control (N2 Preference): The lone pair on the N2 nitrogen is sterically and electronically more accessible. Under mild acidic conditions and short reaction times, the nucleophilic attack on the oxocarbenium ion (generated from DHP) occurs preferentially at N2, making the N2-THP isomer the kinetic product [1].

  • Thermodynamic Control (N1 Preference): The 1H -indazole tautomer is thermodynamically more stable due to the preservation of full aromaticity in the benzenoid ring [2].

  • Steric Amplification in 4-Fluoro-3-iodo-1H-indazole: The presence of the massive C3-iodo group and the adjacent C4-fluoro atom creates severe steric hindrance. If a bulky THP group is installed at N2, it suffers from extreme steric clash with the C3-iodine. By applying sufficient heat and a strong acid catalyst, the N2-THP bond reversibly cleaves. The equilibrium is subsequently funneled entirely toward the sterically relieved, thermodynamically stable N1-THP isomer [3].

Methodology Comparison: THP Protection Strategies

The table below quantitatively compares three distinct approaches to THP protection, highlighting why thermodynamic acid catalysis is the superior choice for this specific substrate.

MethodologyCatalyst / ReagentsReaction ConditionsN1:N2 RatioYieldCausality / Mechanism
Kinetic Acid Catalysis PPTS (0.1 eq), DHP (1.5 eq)DCM, 25°C, 2–5 h~ 1:385%Mild acid protonates DHP; the more accessible N2 lone pair attacks rapidly, trapping the kinetic product.
Thermodynamic Acid Catalysis PTSA (0.1 eq), DHP (2.5 eq)THF, 75°C, 18–24 h> 99:1 92% Extended heating drives reversible THP addition; steric clash at N2 funnels the equilibrium exclusively to N1.
Base-Catalyzed Alkylation NaH (1.2 eq), THP-Cl (1.1 eq)THF, 0°C to 25°C~ 1:1< 50%Deprotonation yields a delocalized anion that is unselectively trapped; generally poor efficiency for THP.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol utilizes a self-validating feedback loop (TLC isomerization tracking) to guarantee the synthesis of the N1-THP isomer.

Reagents Required:

  • 4-Fluoro-3-iodo-1H-indazole (1.0 equiv, limiting reagent)

  • 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA·H 2​ O) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Procedure:

  • Initiation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-fluoro-3-iodo-1H-indazole and anhydrous THF under an argon atmosphere.

  • Catalysis: Add PTSA·H 2​ O (0.1 equiv) in one portion. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Reagent Addition: Add DHP (2.5 equiv) dropwise via syringe over 5 minutes.

  • Thermodynamic Equilibration (Critical Step): Heat the reaction mixture to 75°C (reflux).

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) every 4 hours.

    • Self-Validation Check: Initially, you will observe two new spots (N1 and N2 isomers). The N2-isomer typically exhibits a slightly lower Rf​ value. As heating continues, watch the lower spot fade and merge entirely into the upper N1 spot. Do not stop the reaction until the lower spot is completely consumed (typically 18–24 hours).

  • Quench: Cool the reaction to room temperature. Add saturated aqueous NaHCO 3​ (10 mL/mmol) and stir for 15 minutes. Causality: Neutralizing the PTSA is mandatory before concentration; otherwise, the increasing acid concentration during solvent removal will cleave the newly formed THP group.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient 0% to 20% EtOAc in Hexanes) to afford the pure N1-THP product as a solid.

Analytical Validation: Decoding the Regiochemistry

Standard 1 H NMR is insufficient for distinguishing N1 from N2 indazole protection due to complex aromatic splitting and the diastereotopic nature of the THP protons. Definitive regiochemical assignment requires 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) [2].

The HMBC Diagnostic Logic: The chemical shift of the THP anomeric proton (H-2') typically appears as a distinct multiplet around 5.60–5.80 ppm. We trace its 3-bond ( 3JCH​ ) coupling to the rigid indazole carbon framework:

  • Validating N1-THP: The H-2' proton will show a strong 3JCH​ correlation to the C7a bridgehead carbon , which appears downfield in the 13 C NMR spectrum (typically ~140–142 ppm). It will not correlate to C3, as that is a 4-bond distance.

  • Ruling out N2-THP: If the product were N2-protected, the H-2' proton would show a 3JCH​ correlation to the C3 carbon . Because C3 is directly bonded to an iodine atom (heavy atom effect), its chemical shift is highly shielded and would appear significantly upfield (~90–95 ppm). The absence of this correlation confirms the N1 structure.

Visualization: Reaction Pathway Dynamics

G cluster_conditions Reaction Conditions (DHP + Acid) SM 4-Fluoro-3-iodo-1H-indazole (Annular Tautomerism) Kinetic Kinetic Control (Mild Acid, Short Time, 25°C) SM->Kinetic Thermo Thermodynamic Control (Stronger Acid, Extended Time, 80°C) SM->Thermo N2 N2-THP Isomer (Kinetically Favored) Kinetic->N2 Fast N1 N1-THP Isomer (Thermodynamically Favored) Thermo->N1 Slow / Equilibration N2->Thermo Isomerization NMR Regiochemical Validation HMBC: H-2' to C7a (N1) vs C3 (N2) N2->NMR N1->NMR

Reaction pathways illustrating kinetic vs. thermodynamic control in indazole THP protection.

References

  • Alam, R.M., Keating, J.J. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021, 17, 1939-1951. URL:[Link]

  • Hunt, K.W., et al. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." The Journal of Organic Chemistry, 2009, 74 (16), 6311–6314. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This guide provides detailed procedures for the safe and compliant disposal of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a halogenated indazole derivative frequently utilized in pharmaceutical research an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides detailed procedures for the safe and compliant disposal of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a halogenated indazole derivative frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[2]

  • Eye Irritation: Poses a risk of serious eye irritation.[2]

  • Harmful if Swallowed: May be harmful if ingested.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

Given these potential hazards, strict adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)
Equipment Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use a certified respirator if handling large quantities or if dust generation is likely.To prevent inhalation of potentially harmful dust.

Waste Segregation and Collection

Proper segregation of chemical waste at the source is paramount to ensure safe handling and disposal. As a fluorinated and iodinated organic compound, 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is classified as a halogenated organic waste .[3][4]

Core Principles of Segregation:

  • Do Not Mix with Non-Halogenated Waste: Halogenated wastes are typically incinerated under specific conditions to prevent the formation of toxic byproducts such as dioxins, hydrogen fluoride, and hydrogen iodide.[5] Mixing with non-halogenated solvents can contaminate the entire waste stream, increasing disposal costs and environmental impact.[4]

  • Avoid Sewer Disposal: This compound should never be disposed of down the drain.[6]

  • Separate from Incompatible Materials: Do not mix with strong acids, bases, or oxidizing agents to prevent potentially violent reactions.[7]

Workflow for Waste Segregation:

Caption: Decision workflow for proper segregation of halogenated waste.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of waste containing 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Waste Container Selection and Labeling
  • Select an Appropriate Container:

    • For solid waste (e.g., contaminated filter paper, weighing boats), use a clearly labeled, sealable plastic bag or a dedicated solid waste container.

    • For liquid waste (e.g., solutions in organic solvents), use a designated "Halogenated Organic Waste" container, typically a chemically resistant plastic or glass bottle with a secure screw cap.[3]

  • Label the Container:

    • All waste containers must be clearly labeled with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole"

      • An accurate estimation of the concentration and volume of the waste.

      • The date the waste was first added to the container.

      • The primary hazards (e.g., "Irritant," "Harmful if Swallowed").

Accumulation of Waste
  • Solid Waste:

    • Carefully place contaminated disposable items into the designated solid waste container.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Pour liquid waste carefully into the designated "Halogenated Organic Waste" container, using a funnel to prevent spills.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]

    • Keep the container securely closed when not in use and store it in a well-ventilated area, away from heat or ignition sources.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Containment and Cleanup:

    • For small spills of solid material, gently sweep or vacuum the material into a designated waste container. Avoid raising dust.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit).

    • Place the absorbent material into a sealed, labeled container for disposal as halogenated waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Final Disposal

Once the waste container is full (or ready for disposal), it must be handled by a certified hazardous waste management service.

  • Arrange for Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all required paperwork is completed accurately.

  • Storage Pending Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Conclusion

The responsible management and disposal of 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are integral to maintaining a safe laboratory environment and ensuring environmental compliance. By understanding the potential hazards and adhering to the detailed procedures outlined in this guide, researchers can minimize risks and contribute to a culture of safety.

References

  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-iodo-1-methyl-1H-indazole Safety Data Sheet.
  • NextSDS. (n.d.). 4-Fluoro-3-iodo-1H-indazole — Chemical Substance Information.
  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
  • Merck. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
  • NextSDS. (n.d.). 4-Fluoro-3-iodo-1-methyl-1H-indazole — Chemical Substance Information.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Fisher Scientific. (2008, June 22). Safety Data Sheet.
  • Pfizer. (2012, November 29). Material Safety Data Sheet.
  • National Institutes of Health. (n.d.). 4-Fluoroindazole. PubChem.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Merck Millipore. (2024, July 2). Safety Data Sheet.
  • Maastricht University. (n.d.). Hazardous waste from laboratories UNS50 and UNS40.
  • Cayman Chemical. (2025, June 10). Safety Data Sheet.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from Environmental Health and Safety website.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • (n.d.).
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • The University of Edinburgh. (2022, February 17). Waste Management. Retrieved from The University of Edinburgh website.
  • UNSW. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

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Handling

Personal protective equipment for handling 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

As a Senior Application Scientist, I frequently consult on the operational logistics of handling highly functionalized heterocyclic building blocks. 4-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the operational logistics of handling highly functionalized heterocyclic building blocks. 4-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical synthetic intermediate, primarily utilized in the development of advanced kinase inhibitors, including ERK and JAK targeted therapies[1][2].

However, its complex structural profile—combining a fluorinated indazole core, a reactive heavy halogen (iodine), and an acid-labile tetrahydro-2H-pyran (THP) protecting group—demands stringent, mechanistically justified safety protocols. This guide provides the definitive operational and disposal framework for handling this specific intermediate.

Mechanistic Hazard Assessment

While the indazole scaffold is a cornerstone of modern drug discovery, halogenated derivatives can exhibit significant acute toxicity and induce systemic organ damage if mishandled during preclinical synthesis[3]. The presence of the iodine atom increases the molecule's lipophilicity, enhancing its ability to penetrate biological membranes.

Furthermore, the handling of such halogenated heterocycles in solution phase presents a severe risk to standard laboratory PPE. Solvents typically used for these reactions (e.g., Dichloromethane or Dimethylformamide) can permeate standard 4-mil nitrile gloves in a matter of minutes, carrying the dissolved active pharmaceutical ingredient (API) directly to the skin[4].

Quantitative PPE Specifications

To mitigate these risks, standard laboratory attire is insufficient. The following quantitative specifications must be adopted for all operational phases involving this compound.

PPE CategoryMaterial SpecificationQuantitative MetricMechanistic Justification (The "Why")
Primary Gloves (Outer) Heavy-duty Nitrile≥ 8 mil thicknessResists physical abrasion during solid handling and weighing.
Secondary Gloves (Inner) Butyl Rubber or Laminate> 480 min breakthroughHalogenated organics in solvents rapidly permeate standard 4-mil nitrile; butyl provides a secondary chemical barrier[4].
Eye Protection Splash Goggles + Face ShieldANSI Z87.1+ ratedProtects against acidic splashes generated during the THP cleavage phase[5].
Respiratory N95 / P100 Particulate Respirator99.97% filtration efficiencyMitigates inhalation of fine fluorinated/iodinated dusts during powder transfer[6].

Operational Workflow & Self-Validating Protocols

Trustworthy science relies on protocols that validate their own success and safety. The following step-by-step methodology ensures safe handling and processing, particularly during the critical THP-deprotection phase.

Step 1: Pre-Weighing Static Dissipation

  • Procedure: Pass the sealed chemical bottle and the weighing spatula through an anti-static ionizer before opening.

  • Causality: Highly fluorinated and iodinated powders frequently carry static charges, causing them to aerosolize or cling to gloves when opened.

  • Self-Validation Check: Observe the powder inside the glass vial. If the powder flows freely without clinging to the upper glass walls, static neutralization is successful, and it is safe to open.

Step 2: Double-Glove Integrity Check

  • Procedure: Don the butyl inner glove and perform a pneumatic test before donning the outer nitrile glove.

  • Causality: Micro-tears in the inner glove compromise the entire chemical barrier system.

  • Self-Validation Check: Trap air in the butyl glove and squeeze. The glove must hold air pressure for 10 seconds without deflation before proceeding.

Step 3: Acidic THP Cleavage (Reaction Phase)

  • Procedure: Dissolve the indazole intermediate in an appropriate solvent (e.g., THF or DCM). Introduce an acidic cleavage agent, such as 6M HCl or Trifluoroacetic acid (TFA), dropwise at 0°C[5].

  • Causality: The THP ether is stable to bases and nucleophiles but rapidly hydrolyzes under acidic conditions to yield the deprotected indazole and 5-hydroxypentanal[5]. Dropwise addition controls the exothermic protonation.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the high-Rf (lipophilic) starting material and the emergence of a lower-Rf (polar) spot confirms successful deprotection. If the high-Rf spot persists, the acidic equivalents are insufficient.

Handling_Workflow A Hazard Assessment: Halogenated Indazole B PPE Selection: Butyl/Nitrile Double-Glove A->B C Engineering Controls: Class II Fume Hood A->C D Operation Phase: Weighing & Transfer B->D C->D E Reaction Phase: Acidic THP Cleavage D->E F Waste Protocol: Halogenated Segregation E->F

Figure 1: Safety and operational workflow for THP-protected halogenated indazoles.

Spill Response & Halogenated Waste Disposal Plan

Spill Protocol: Do not use water initially, especially if the spill occurs during the acidic THP cleavage phase. Neutralize acidic solvent spills with solid sodium bicarbonate. For solid powder spills of the indazole intermediate, avoid dry sweeping, which generates inhalable dust[6]. Instead, use a damp, solvent-compatible absorbent pad to consolidate the powder.

Waste Segregation: All materials contacting 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (including the outer nitrile gloves, wipes, and reaction byproducts) must be strictly segregated into the Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions or the formation of toxic dioxin byproducts during commercial incineration.

References

  • [1] Title: WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof Source: Google Patents URL:

  • [2] Title: United States Patent - JAK Kinase Inhibitors Source: Googleapis URL:

  • [4] Title: 5-Iodo-3-methoxyisothiazole - Comprehensive Safe Handling and Disposal Protocol Source: Benchchem URL:

  • [3] Title: New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds Source: Bentham Science Publishers URL:

  • [5] Title: Methods for Hydroxamic Acid Synthesis Source: PMC - NIH URL:

  • [6] Title: Safety Data Sheet - Tetrahydro-2H-pyran-3-carboxylic acid Source: Angene Chemical URL:

Sources

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